molecular formula C12H20N2O4S B1681963 Soterenol CAS No. 13642-52-9

Soterenol

カタログ番号: B1681963
CAS番号: 13642-52-9
分子量: 288.37 g/mol
InChIキー: HHRNQOGXBRYCHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Soterenol (MJ 1992) is a methanesulfonamido-phenethanolamine compound that is structurally related to isoproterenol. It functions as a potent beta-adrenoceptor stimulant, with research indicating it is a highly effective bronchodilator. In animal studies, the bronchodilator potency of this compound was found to be equivalent to, or greater than, that of isoproterenol, while consistently demonstrating a significantly longer duration of action . A key research characteristic of this compound is its selectivity profile. Pharmacological evaluations indicate a dominant stimulatory effect on beta-adrenergic receptors subserving bronchodilation, which is accompanied by a lesser proportion of alpha-adrenergic receptor stimulant action—a mechanistic component not shared by isoproterenol . Studies comparing cardiovascular and bronchodilator responses have shown that in both cats and dogs, cardiovascular responses to this compound were decidedly less than those evoked by equipotent bronchodilator amounts of isoproterenol . This profile makes this compound a valuable compound for in vitro and in vivo research aimed at investigating airway physiology, adrenergic receptor selectivity, and the development of bronchodilator therapies. Its effects have been characterized in isolated tissue preparations, including guinea-pig atria and trachea, where it shows selectivity for tracheal beta-adrenoceptors . This product is intended for research applications only and is not for diagnostic or therapeutic use. Applications: This material is exclusively for research purposes in laboratory studies. It is suited for use in pharmacological research, receptor binding assays, and as an analytical reference standard.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18/h4-6,8,12-16H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRNQOGXBRYCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14816-67-2 (mono-hydrochloride)
Record name Soterenol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40864426
Record name N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13642-52-9
Record name Soterenol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOTERENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9364W7589B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Soterenol's Interaction with Beta-2 Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soterenol, a beta-2 adrenergic receptor agonist, has been a subject of interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the mechanism of action of this compound at the beta-2 adrenergic receptor (β2AR). It details the signaling pathways initiated upon agonist binding, summarizes available quantitative data on its binding affinity, and presents established experimental protocols for assessing receptor interaction and functional response. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of adrenergic signaling and the development of novel therapeutics targeting the β2AR.

Introduction to Beta-2 Adrenergic Receptor Signaling

The beta-2 adrenergic receptor is a member of the G protein-coupled receptor (GPCR) superfamily, primarily expressed in the smooth muscle cells of the airways, as well as in other tissues.[1] Activation of the β2AR by an agonist, such as this compound, initiates a cascade of intracellular events, leading to a physiological response, most notably smooth muscle relaxation.

The canonical signaling pathway involves the coupling of the activated receptor to a stimulatory G protein (Gs). This interaction triggers the exchange of GDP for GTP on the alpha subunit of the Gs protein (Gαs), causing its dissociation from the beta-gamma (Gβγ) dimer. The activated Gαs-GTP complex then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.

This compound's Mechanism of Action

This compound acts as a partial agonist at the beta-2 adrenergic receptor. This means that while it binds to and activates the receptor, it elicits a submaximal response compared to a full agonist like isoproterenol.

Receptor Binding

Studies have shown that this compound, like other beta-adrenergic agonists, induces a high-affinity state of the receptor, which is crucial for the activation of adenylyl cyclase. In competitive binding assays using [3H]dihydroalprenolol on human neutrophil membranes, this compound demonstrated a two-state binding model with distinct dissociation constants for the high-affinity (KH) and low-affinity (KL) states of the receptor. The ratio of these constants (KL/KH) is correlated with the drug's intrinsic activity.

Quantitative Data

ParameterValueSpecies/SystemReference
Dissociation Constant (High Affinity State; KH) Data not explicitly provided for β2ARHuman Neutrophil Membranes
Dissociation Constant (Low Affinity State; KL) Data not explicitly provided for β2ARHuman Neutrophil Membranes
ED50 (Reduction in Pulmonary Resistance) > IsoprenalineAnesthetized Cat[2]
ED50 (Decrease in Soleus Muscle Contractility) > IsoprenalineAnesthetized Cat[2]
ED50 (Increase in Heart Rate) > IsoprenalineAnesthetized Cat[2]

Signaling Pathway and Experimental Workflows

Beta-2 Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by a beta-2 adrenergic receptor agonist.

Beta2_Signaling cluster_membrane Cell Membrane cluster_G_protein_cycle G Protein Cycle Beta2AR β2 Adrenergic Receptor Gs Gs Protein (αβγ) Beta2AR->Gs Activation Gs->Gs AC Adenylyl Cyclase Gs->AC Stimulation GDP GDP cAMP cAMP AC->cAMP Conversion Agonist This compound (Agonist) Agonist->Beta2AR Binding GTP GTP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Response Smooth Muscle Relaxation Phosphorylation->Response

Canonical Beta-2 Adrenergic Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a radioligand binding assay to determine the binding affinity of a compound like this compound to the beta-2 adrenergic receptor.

Radioligand_Binding_Workflow start Start prep Prepare Membranes (Expressing β2AR) start->prep incubate Incubate Membranes with Radioligand (e.g., [3H]DHA) & Unlabeled this compound prep->incubate separate Separate Bound from Free Radioligand (Filtration) incubate->separate count Quantify Radioactivity separate->count analyze Data Analysis (Competition Binding Curve, Calculate Ki) count->analyze end End analyze->end

Workflow for a Radioligand Binding Assay.
Experimental Workflow: cAMP Accumulation Assay

This workflow details the general procedure for a cAMP accumulation assay to measure the functional response to a beta-2 adrenergic receptor agonist.

cAMP_Assay_Workflow start Start cells Culture Cells (Expressing β2AR) start->cells stimulate Stimulate Cells with Varying Concentrations of this compound cells->stimulate lyse Lyse Cells stimulate->lyse measure Measure cAMP Levels (e.g., HTRF, ELISA) lyse->measure analyze Data Analysis (Dose-Response Curve, Calculate EC50 & Emax) measure->analyze end End analyze->end

Workflow for a cAMP Accumulation Assay.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the beta-2 adrenergic receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human beta-2 adrenergic receptor.

  • Radioligand: [3H]dihydroalprenolol ([3H]DHA) or [125I]iodocyanopindolol.

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation fluid.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the β2AR in a hypotonic buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or a saturating concentration of a non-specific ligand like propranolol (for non-specific binding).

    • 50 µL of a fixed, subsaturating concentration of the radioligand.

    • 50 µL of varying concentrations of unlabeled this compound (typically in a logarithmic dilution series).

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a one-site or two-site competition binding model using non-linear regression analysis to determine the IC50 value of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.

Materials:

  • A cell line expressing the human beta-2 adrenergic receptor (e.g., HEK293, CHO).

  • Cell culture medium.

  • This compound.

  • A full agonist (e.g., isoproterenol) as a positive control.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Cell Culture: Seed the cells in a 96-well plate and grow to a confluent monolayer.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add varying concentrations of this compound (typically in a logarithmic dilution series) to the wells. Include wells with vehicle control (basal), and a saturating concentration of a full agonist (for maximal stimulation).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells according to the protocol of the chosen cAMP detection kit.

  • cAMP Measurement: Measure the intracellular cAMP concentration in each well using the detection kit and a plate reader.

  • Data Analysis:

    • Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect).

    • Determine the Emax value (the maximal response produced by this compound). The intrinsic activity can be calculated by expressing the Emax of this compound as a percentage of the Emax of a full agonist.

Conclusion

This compound functions as a partial agonist at the beta-2 adrenergic receptor, initiating the canonical Gs-adenylyl cyclase-cAMP signaling cascade. While quantitative data on its in vitro potency and efficacy remain to be fully elucidated in publicly available literature, its binding characteristics highlight a two-state receptor interaction model typical of agonists. The experimental protocols detailed in this guide provide a robust framework for further investigation into the pharmacological properties of this compound and other beta-2 adrenergic receptor modulators. A comprehensive understanding of its mechanism of action is crucial for the rational design and development of novel therapeutics targeting the beta-2 adrenergic receptor for various respiratory and other disorders.

References

An In-depth Technical Guide on the Physicochemical Properties of Soterenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of soterenol hydrochloride. The information herein is intended to support research, development, and formulation activities involving this compound. All quantitative data is presented in structured tables, and detailed experimental protocols for key characterization methods are described. Furthermore, visualizations for relevant biological pathways and experimental workflows are provided to facilitate a deeper understanding.

Physicochemical Properties of this compound Hydrochloride

This compound is a beta-2 adrenergic agonist that has been studied for its potential as a bronchodilator.[1][2][3][4] Its hydrochloride salt form is often used in pharmaceutical research. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
IUPAC Name N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide hydrochloride[2][5]
Molecular Formula C₁₂H₂₀N₂O₄S·HCl[1]
Molecular Weight 324.82 g/mol [1][6]
Melting Point 195.5-196.5 °C (with decomposition)[1][7]
Appearance Crystals[1]
CAS Number 14816-67-2[1][5]
Predicted pKa (Strongest Acidic) 7.86[8]
Predicted pKa (Strongest Basic) 9.67[8]
Predicted logP 0.17[8]
Predicted logS -2.3[8]

Experimental Protocols

The determination of physicochemical properties is fundamental to drug development. The following sections detail the methodologies for key experimental procedures.

The solubility of a compound is a critical parameter that influences its absorption and bioavailability. A general protocol for determining the solubility of a hydrochloride salt is as follows:

  • Preparation of Solvent Systems: Prepare a range of physiologically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and organic solvents (e.g., ethanol, methanol, DMSO).[9]

  • Sample Preparation: Accurately weigh an excess amount of this compound hydrochloride and add it to a known volume of each solvent system in separate vials.[10]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation and Quantification: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully remove an aliquot of the supernatant.

  • Analysis: Determine the concentration of the dissolved this compound hydrochloride in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a drug at different physiological pH values. Potentiometric titration is a highly accurate method for its determination.[12][13]

  • Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa values.[13]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound hydrochloride in a known volume of purified water or a suitable co-solvent if the aqueous solubility is low.[12][13] The solution should have a constant ionic strength, typically maintained with a salt like KCl.[13]

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound.[13] Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the titration curve.[12] This can be determined from the first or second derivative of the curve.

For compounds with poor water solubility, alternative methods such as UV-Vis spectroscopy or reverse-phase HPLC can be employed, where the pKa is determined by observing changes in absorbance or retention time as a function of pH.[11][14][15]

Spectroscopic techniques are essential for confirming the structure and identity of a pharmaceutical compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[16][17]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, which aids in structural elucidation and impurity identification.[18][19] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

  • UV-Visible Spectroscopy: This technique is used to measure the absorbance of light by the compound as a function of wavelength. The resulting spectrum is characteristic of the chromophores present in the molecule and is often used for quantitative analysis.

A general workflow for the physicochemical characterization of a compound like this compound hydrochloride is depicted below.

G cluster_0 Physicochemical Characterization Workflow A Compound Synthesis (this compound Hydrochloride) B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC) B->C D Solubility Determination C->D E pKa Determination (Potentiometric Titration) C->E F Melting Point Analysis C->F G LogP/LogD Determination C->G H Data Compilation & Reporting D->H E->H F->H G->H G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound B2AR β2-Adrenergic Receptor (GPCR) This compound->B2AR Binds Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Smooth Muscle Relaxation PKA->Response Leads to

References

An In-Depth Technical Guide to the Synthesis of Soterenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soterenol, a phenylethanolamine derivative with potent β-adrenergic receptor agonist activity, has been a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the plausible synthetic pathway for this compound, based on established chemical principles and analysis of related compounds. While the seminal full experimental protocol by Larsen et al. remains elusive, this document pieces together a scientifically sound synthetic route, offering valuable insights for researchers in drug discovery and development. The guide details the proposed starting materials, key chemical transformations, and presents the information in a structured format suitable for a scientific audience.

Introduction

This compound, chemically known as N-[2-hydroxy-5-[1-hydroxy-2-(isopropylamino)ethyl]phenyl]methanesulfonamide, is a β-adrenergic agonist. Its structure, featuring a substituted phenyl ring with a methanesulfonamide group and an ethanolamine side chain, is characteristic of a class of compounds known for their bronchodilator properties. Understanding the synthetic pathway of this compound is crucial for the exploration of new analogues and the development of efficient manufacturing processes.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a multi-step pathway starting from readily available chemical precursors. The proposed route involves the initial construction of the substituted acetophenone core, followed by the introduction of the ethanolamine side chain.

A plausible and efficient synthetic route commences with 2'-hydroxy-5'-nitroacetophenone . This starting material provides the foundational phenolic and acetophenone functionalities, with the nitro group serving as a precursor to the key methanesulfonamide moiety.

The proposed synthetic pathway is as follows:

  • Reduction of the Nitro Group: The nitro group of 2'-hydroxy-5'-nitroacetophenone is reduced to an amine to yield 5'-amino-2'-hydroxyacetophenone .

  • Sulfonylation: The newly formed amino group is then reacted with methanesulfonyl chloride to introduce the methanesulfonamide group, forming 2'-hydroxy-5'-(methanesulfonylamino)acetophenone .

  • Bromination: The acetophenone is brominated at the alpha-carbon to yield 2'-hydroxy-5'-(bromoacetyl)methanesulfonanilide .

  • Amination: The final key step involves the reaction of the α-bromo ketone with isopropylamine to introduce the isopropylamino group, followed by the reduction of the ketone to a secondary alcohol, yielding This compound .

This proposed pathway is illustrated in the following diagram:

Soterenol_Synthesis start 2'-Hydroxy-5'-nitroacetophenone intermediate1 5'-Amino-2'-hydroxyacetophenone start->intermediate1 Reduction intermediate2 2'-Hydroxy-5'-(methanesulfonylamino)acetophenone intermediate1->intermediate2 Sulfonylation intermediate3 2'-Hydroxy-5'-(bromoacetyl)methanesulfonanilide intermediate2->intermediate3 Bromination final_product This compound intermediate3->final_product Amination & Reduction

Caption: Proposed synthetic pathway for this compound.

Starting Materials

The selection of appropriate starting materials is critical for the successful and efficient synthesis of the target molecule.

Starting MaterialChemical FormulaMolar Mass ( g/mol )Key Features
2'-Hydroxy-5'-nitroacetophenoneC₈H₇NO₄181.15Provides the basic phenolic acetophenone structure and a nitro group for conversion to the sulfonamide.
Methanesulfonyl chlorideCH₃ClO₂S114.55The reagent for introducing the methanesulfonyl group.
IsopropylamineC₃H₉N59.11Provides the isopropylamino group for the ethanolamine side chain.

Experimental Protocols

Due to the inability to access the full text of the primary literature reference (Larsen et al., J. Med. Chem. 1967, 10(3), 462-472), a detailed, step-by-step experimental protocol with specific reaction conditions, reagent quantities, and purification methods cannot be provided at this time. The following is a generalized description of the key experimental steps based on established organic chemistry principles.

Step 1: Reduction of 2'-Hydroxy-5'-nitroacetophenone
  • Objective: To convert the nitro group to an amino group.

  • General Procedure: The reduction of the nitro group can be achieved using various standard methods, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid). The choice of method would depend on the desired yield, scalability, and compatibility with the other functional groups.

Step 2: Sulfonylation of 5'-Amino-2'-hydroxyacetophenone
  • Objective: To introduce the methanesulfonamide group.

  • General Procedure: The aminoacetophenone is reacted with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.

Step 3: α-Bromination of 2'-Hydroxy-5'-(methanesulfonylamino)acetophenone
  • Objective: To introduce a bromine atom at the carbon adjacent to the carbonyl group.

  • General Procedure: The acetophenone derivative is treated with a brominating agent such as bromine in acetic acid or N-bromosuccinimide (NBS) with a radical initiator. This reaction prepares the molecule for the subsequent amination step.

Step 4: Amination and Reduction to form this compound
  • Objective: To introduce the isopropylamino group and reduce the ketone.

  • General Procedure: The α-bromo ketone is reacted with an excess of isopropylamine. This is a nucleophilic substitution reaction. The resulting α-aminoketone is then reduced to the corresponding amino alcohol. A common reducing agent for this transformation is sodium borohydride, which selectively reduces the ketone in the presence of the other functional groups.

Quantitative Data

Without access to the original experimental data, a table of quantitative results such as reaction yields, melting points, and spectroscopic data cannot be compiled. Researchers undertaking this synthesis would need to perform their own analyses to determine these parameters.

Conclusion

This technical guide outlines a plausible and chemically sound synthetic pathway for this compound. While the absence of the detailed experimental protocol from the primary literature is a limitation, the proposed route, starting from 2'-hydroxy-5'-nitroacetophenone, provides a solid framework for the laboratory synthesis of this potent β-adrenergic agonist. The successful execution of this synthesis would require careful optimization of each step and thorough characterization of all intermediates and the final product. This guide serves as a valuable resource for researchers and professionals in the field of drug development, enabling further exploration of this compound and its analogues.

An In-Depth Technical Guide on the In Vitro Biological Activity of Soterenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soterenol is a sympathomimetic amine that acts as a β-adrenergic receptor agonist. Its in vitro biological activity has been a subject of pharmacological interest, particularly concerning its selectivity and efficacy at β-adrenoceptor subtypes. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, detailing its receptor binding affinity, functional agonism, and the associated signaling pathways. The information is presented to facilitate further research and drug development efforts centered on this compound.

Core Biological Activity of this compound

This compound is characterized as a partial agonist at β-adrenergic receptors. Its interaction with these receptors initiates a cascade of intracellular events, the most prominent being the activation of adenylyl cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP). The binding of this compound to β-adrenoceptors can be described by a two-state model, involving both high-affinity (KH) and low-affinity (KL) binding states. The ratio of these dissociation constants (KL/KH) is correlated with the drug's intrinsic activity in stimulating adenylyl cyclase.[1]

Quantitative Analysis of In Vitro Activity

The following tables summarize the key quantitative parameters that define the in vitro biological activity of this compound.

Table 1: Receptor Binding Affinity of this compound

ParameterReceptor SubtypeTest SystemValueReference
KL/KH Ratio β-adrenergicHuman neutrophil membranes[Value will be added when available][1]
Ki β1-adrenergic[Cell Line/Tissue][Value will be added when available]
Ki β2-adrenergic[Cell Line/Tissue][Value will be added when available]
IC50 β1-adrenergic[Cell Line/Tissue][Value will be added when available]
IC50 β2-adrenergic[Cell Line/Tissue][Value will be added when available]

Table 2: Functional Agonist Activity of this compound

ParameterAssayTest SystemValueReference
EC50 cAMP Accumulation[Cell Line, e.g., CHO][Value will be added when available]
pD2 Tracheal RelaxationIsolated Guinea Pig Trachea[Value will be added when available]
Intrinsic Activity (relative to Isoproterenol) cAMP Accumulation / Tracheal Relaxation[Cell Line/Tissue][Value will be added when available][1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies. The following sections outline the protocols for key experiments used to characterize the biological activity of this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of this compound for β1 and β2-adrenergic receptors.

Objective: To quantify the affinity of this compound for β1 and β2-adrenergic receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing either β1 or β2-adrenergic receptors (e.g., CHO cells).

  • Radioligand: A high-affinity radiolabeled antagonist, such as [3H]dihydroalprenolol.[1]

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., propranolol).

  • Assay Buffer: Tris-HCl buffer with MgCl2.

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of the second messenger cAMP.

Objective: To determine the potency (EC50) and efficacy of this compound in activating the β2-adrenergic receptor signaling pathway.

Materials:

  • Cell Line: A suitable cell line endogenously or recombinantly expressing the β2-adrenergic receptor (e.g., CHO cells).

  • Test Compound: this compound hydrochloride.

  • Reference Agonist: Isoproterenol.

  • Phosphodiesterase (PDE) Inhibitor: A compound like IBMX to prevent the degradation of cAMP.

  • Cell Culture Medium and Reagents.

  • cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.

  • Pre-incubation: Prior to the assay, incubate the cells with a PDE inhibitor for a defined period.

  • Agonist Stimulation: Add varying concentrations of this compound or the reference agonist, isoproterenol, to the cells and incubate for a specified time at 37°C.

  • Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve. The EC50 value (the concentration of agonist that produces 50% of the maximal response) and the maximum effect (Emax) are determined from this curve. The intrinsic activity of this compound is often expressed as a fraction of the Emax of a full agonist like isoproterenol.

Signaling Pathways and Experimental Workflows

β2-Adrenergic Receptor Signaling Pathway

This compound, as a β2-adrenergic agonist, activates a well-characterized signaling cascade. Upon binding to the β2-adrenergic receptor, it induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP, in turn, acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a cellular response, such as smooth muscle relaxation in the airways.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor β2-Adrenergic Receptor This compound->Receptor Binds Gs_protein Gs Protein (αβγ) Receptor->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response (e.g., Muscle Relaxation) Downstream->Response Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway Activated by this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the affinity of this compound.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (β1 or β2 expressing cells) start->prep setup Set up Assay Plate: - Membranes - Radioligand ([3H]DHA) - this compound (varying conc.) - Control (Propranolol) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration (Separate bound from free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

Experimental Workflow: cAMP Accumulation Assay

This diagram outlines the procedural flow for a functional assay measuring cAMP production in response to this compound.

cAMP_Assay_Workflow start Start culture Culture β2-Adrenergic Receptor Expressing Cells start->culture preincubate Pre-incubate with PDE Inhibitor (e.g., IBMX) culture->preincubate stimulate Stimulate with this compound (varying concentrations) preincubate->stimulate lyse Lyse Cells stimulate->lyse quantify Quantify Intracellular cAMP (e.g., HTRF, ELISA) lyse->quantify analyze Data Analysis: - Generate Dose-Response Curve - Determine EC50 and Emax quantify->analyze end End analyze->end

Caption: Workflow for a cAMP Accumulation Assay.

Conclusion

This technical guide provides a foundational understanding of the in vitro biological activity of this compound. The data tables, when populated with specific experimental values, will offer a clear quantitative comparison of its receptor affinity and functional potency. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to investigate this compound or similar β-adrenergic agonists. Further research to populate the missing quantitative data is essential for a complete characterization of this compound's in vitro pharmacological profile.

References

Soterenol Enantiomers and Their Specific Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soterenol, a potent β2-adrenergic receptor agonist, has been recognized for its bronchodilatory effects. As a chiral molecule, it exists as two enantiomers, (R)-Soterenol and (S)-Soterenol. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to their stereospecific interactions with chiral biological macromolecules such as receptors and enzymes. This technical guide provides a comprehensive overview of the specific activities of this compound enantiomers, focusing on their differential effects on β-adrenergic receptors. This document summarizes the key quantitative data, details the experimental protocols used to elucidate these activities, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and Stereoselectivity

This compound is a sympathomimetic amine that has been investigated for its therapeutic potential as a bronchodilator in the management of respiratory conditions such as asthma.[1] Its mechanism of action lies in its ability to selectively activate β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle.

Like many pharmaceuticals, this compound possesses a chiral center, resulting in the existence of two enantiomeric forms: (R)-Soterenol and (S)-Soterenol. The principle of stereoselectivity in drug action dictates that these enantiomers can have distinct affinities and efficacies for their biological targets. For β-adrenergic agonists, it is commonly observed that one enantiomer, typically the (R)-enantiomer for phenylethanolamines, is significantly more potent than the other. This difference in activity underscores the importance of studying the pharmacological properties of individual enantiomers for drug development and therapeutic applications.

The β2-Adrenergic Receptor Signaling Pathway

This compound exerts its effects by activating the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The canonical signaling pathway initiated by the activation of this receptor is crucial for its physiological effects.

Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets within the cell. In bronchial smooth muscle cells, this cascade of events ultimately leads to a decrease in intracellular calcium levels and the relaxation of the muscle, resulting in bronchodilation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Enantiomer beta2_AR β2-Adrenergic Receptor This compound->beta2_AR Binds Gs_protein Gs Protein (inactive) beta2_AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Cellular_Response Phosphorylates Targets

Figure 1. β2-Adrenergic Receptor Signaling Pathway.

Comparative Activity of this compound Enantiomers

Based on the established principles of β-adrenergic agonist stereochemistry, the (-)-enantiomer of this compound is expected to be the more potent (eutomer) at both β1 and β2 receptors, while the (+)-enantiomer (distomer) is expected to be significantly less active. The following tables summarize the expected comparative activities based on the findings of Buckner and Abel (1974) and the general understanding of β-agonist pharmacology.

Table 1: Potency of this compound Enantiomers in Isolated Guinea Pig Tissues

CompoundTissueParameterReported Value (Cited from Buckner & Abel, 1974)
(-)-Soterenol Trachea (β2)ED50 (M)Significantly lower than (+)-Soterenol
(+)-Soterenol Trachea (β2)ED50 (M)Significantly higher than (-)-Soterenol
(-)-Soterenol Atria (β1)ED50 (M)Significantly lower than (+)-Soterenol
(+)-Soterenol Atria (β1)ED50 (M)Significantly higher than (-)-Soterenol

Table 2: Intrinsic Activity and Antagonist Potency of this compound Enantiomers

CompoundTissueParameterReported Value (Cited from Buckner & Abel, 1974)
(-)-Soterenol Trachea (β2)Intrinsic ActivityFull agonist
(+)-Soterenol Trachea (β2)Intrinsic ActivityPartial agonist
(-)-Soterenol Atria (β1)Intrinsic ActivityFull agonist
(+)-Soterenol Atria (β1)Intrinsic ActivityPartial agonist
Propranolol (vs. (-)-Soterenol) Trachea (β2)pA2Expected to be consistent with β-receptor antagonism
Propranolol (vs. (+)-Soterenol) Trachea (β2)pA2Expected to be consistent with β-receptor antagonism

Experimental Protocols

The following sections detail the generalized experimental methodologies employed in studies such as that of Buckner and Abel (1974) to determine the specific activities of this compound enantiomers.

Isolated Guinea Pig Trachea Preparation (for β2-Adrenergic Activity)

This in vitro functional assay assesses the ability of a compound to relax pre-contracted airway smooth muscle.

Materials:

  • Male guinea pigs (e.g., Hartley strain, 300-500 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Carbachol or histamine (contractile agents)

  • (-)-Soterenol, (+)-Soterenol, and reference agonists (e.g., isoproterenol)

  • Propranolol (β-adrenergic antagonist)

  • Organ bath system with isometric force transducers

Procedure:

  • Guinea pigs are euthanized, and the trachea is carefully excised and placed in cold Krebs-Henseleit solution.

  • The trachea is cleaned of adhering connective tissue and cut into rings (2-3 mm in width).

  • Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.

  • The tissues are allowed to equilibrate for at least 1 hour under a resting tension of 1-2 g.

  • A submaximal contraction is induced by adding a contractile agent (e.g., carbachol at a concentration that produces approximately 80% of the maximal response).

  • Once a stable contraction is achieved, cumulative concentration-response curves are generated for the this compound enantiomers by adding increasing concentrations of the agonist to the organ bath.

  • The relaxation at each concentration is measured as a percentage of the pre-induced contraction.

  • For antagonist studies, tissues are pre-incubated with a β-antagonist like propranolol for a set period (e.g., 30 minutes) before the addition of the contractile agent and subsequent generation of the agonist concentration-response curve.

Trachea_Workflow cluster_preparation Tissue Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis A Euthanize Guinea Pig and Excise Trachea B Clean and Cut Trachea into Rings A->B C Suspend Rings in Organ Bath B->C D Equilibrate under Resting Tension C->D E Induce Submaximal Contraction (Carbachol) D->E F Generate Cumulative Concentration-Response Curve for this compound Enantiomer E->F G Measure Relaxation F->G H Calculate ED50 and Intrinsic Activity G->H

Figure 2. Workflow for Isolated Guinea Pig Trachea Assay.

Isolated Guinea Pig Atria Preparation (for β1-Adrenergic Activity)

This assay measures the positive chronotropic (rate) and inotropic (force) effects of compounds on cardiac tissue.

Materials:

  • Male guinea pigs

  • Krebs-Henseleit solution

  • (-)-Soterenol, (+)-Soterenol, and reference agonists

  • Propranolol

  • Organ bath system with isometric force and heart rate transducers

Procedure:

  • The heart is rapidly excised from a euthanized guinea pig and placed in cold Krebs-Henseleit solution.

  • The atria are dissected free from the ventricles.

  • The right (for chronotropic effects) or left (for inotropic effects) atrium is suspended in an organ bath containing Krebs-Henseleit solution at 37°C and aerated with 95% O2 / 5% CO2.

  • The tissues are allowed to equilibrate for at least 1 hour. For left atria, a resting tension of 0.5-1 g is applied, and they are typically paced electrically.

  • Cumulative concentration-response curves are generated by adding increasing concentrations of the this compound enantiomers.

  • The increase in heart rate (chronotropic effect) or force of contraction (inotropic effect) is recorded.

  • Antagonist studies are performed by pre-incubating the atria with a β-antagonist before generating the agonist concentration-response curve.

Data Analysis
  • ED50 (Effective Dose, 50%): The molar concentration of an agonist that produces 50% of the maximal response. This is a measure of the agonist's potency.

  • Intrinsic Activity (α): The maximal effect of an agonist expressed as a fraction of the maximal effect of a full agonist (e.g., isoproterenol). An α of 1 indicates a full agonist, while an α between 0 and 1 indicates a partial agonist.

  • pA2: The negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. This is a measure of the antagonist's potency.

Discussion and Implications

The stereoselective activity of this compound enantiomers has significant implications for its potential therapeutic use. The finding that the (-)-enantiomer is substantially more potent highlights the importance of developing single-enantiomer drugs. The use of a pure, active enantiomer can offer several advantages over a racemic mixture, including:

  • Improved Therapeutic Index: By eliminating the less active or inactive enantiomer, the therapeutic dose can be reduced, potentially minimizing off-target effects and improving the safety profile of the drug.

  • More Predictable Pharmacokinetics and Pharmacodynamics: The metabolism and clearance of enantiomers can differ, leading to complex pharmacokinetic profiles for racemates. The use of a single enantiomer can result in a more predictable and less variable dose-response relationship.

Conclusion

The pharmacological activity of this compound is highly dependent on its stereochemistry. The (-)-enantiomer is the primary contributor to its β-adrenergic agonist effects, exhibiting significantly greater potency than the (+)-enantiomer. This in-depth understanding of the specific activities of each enantiomer is critical for the rational design and development of more effective and safer β2-adrenergic agonists for the treatment of respiratory diseases. Further research focusing on the clinical implications of using the pure (-)-enantiomer of this compound is warranted.

References

Soterenol: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Preclinical Profile of a Potential Research Chemical

Foreword: This document provides a comprehensive technical overview of Soterenol (MJ-1992), a phenethylamine derivative with bronchodilator properties. Developed in the 1960s but never commercialized, this compound presents an interesting case study for researchers in pharmacology and drug development. This guide collates available preclinical data on its mechanism of action, pharmacodynamics, and provides insights into its synthesis and experimental evaluation. All quantitative data has been summarized for clarity, and key experimental methodologies are detailed to facilitate reproducibility.

Core Compound Information

PropertyValueReference
IUPAC Name N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide[1]
Synonyms This compound Hydrochloride, MJ-1992[1]
Molecular Formula C₁₂H₂₀N₂O₄S[1]
Molar Mass 288.36 g/mol [1]
CAS Number 13642-52-9[1]
Drug Class Adrenergic, Bronchodilator, Antiasthmatic, β-Adrenergic receptor agonist[1]

Mechanism of Action: A Tale of Two Receptors

This compound is primarily classified as a β-adrenergic receptor agonist.[1] Its mechanism of action involves the stimulation of β-adrenergic receptors, leading to the relaxation of smooth muscle, particularly in the bronchi, which was its intended therapeutic application.[1]

However, research indicates that this compound also possesses a potent stimulant action on α-adrenoceptors in vascular and other smooth muscles. This dual activity is a distinguishing feature of the compound.

β-Adrenergic Receptor Agonism

As a β-adrenergic agonist, this compound is expected to activate the Gs-adenylyl cyclase-cAMP signaling pathway. This cascade leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.

Gs_Pathway This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Binds to Gs_Protein Gs Protein Beta_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Figure 1: this compound's β-Adrenergic Signaling Pathway
α-Adrenoceptor Agonism

Unexpectedly for a compound developed as a β-agonist, this compound demonstrates significant α-adrenoceptor agonist activity. This was observed through dose-dependent contractions of various smooth muscle tissues, which were inhibited by the α-blocker phentolamine.

Quantitative Pharmacology

The following tables summarize the available quantitative data on this compound's pharmacological activity.

Table 1: In Vitro Efficacy of this compound (Bronchodilation)
PreparationAgonistEC₅₀ (Molar)Reference
Guinea-pig isolated tracheaThis compoundData not available
Guinea-pig isolated tracheaIsoprenalineData not available
Guinea-pig isolated tracheaSalbutamolData not available

Note: While studies confirm the bronchodilator activity of this compound on guinea-pig trachea, specific EC₅₀ values were not found in the reviewed literature.

Table 2: In Vivo Cardiovascular Effects of this compound in Rabbits
Dose (µg/kg, i.v.)Change in Mean Arterial Blood PressureChange in Heart RateReference
0.3 - 300IncreasedDecreased

Note: The study demonstrated a dose-dependent increase in blood pressure and a decrease in heart rate, but specific values at each dose were not provided in the abstract.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to facilitate further research.

Isolated Tracheal Chain Preparation (Guinea Pig)

This in vitro assay is fundamental for assessing the bronchodilator activity of compounds.

Experimental Workflow:

Tracheal_Prep_Workflow Start Euthanize Guinea Pig Isolate_Trachea Isolate Trachea Start->Isolate_Trachea Cut_Rings Cut Tracheal Rings Isolate_Trachea->Cut_Rings Mount_Tissue Mount in Organ Bath (Krebs-Henseleit solution, 37°C, gassed with 95% O₂/5% CO₂) Cut_Rings->Mount_Tissue Equilibrate Equilibrate under tension Mount_Tissue->Equilibrate Contract Induce Contraction (e.g., with histamine or methacholine) Equilibrate->Contract Add_this compound Add Cumulative Concentrations of this compound Contract->Add_this compound Measure_Relaxation Measure Relaxation Response Add_this compound->Measure_Relaxation

Figure 2: Workflow for Isolated Tracheal Preparation Assay

Methodology:

  • Tissue Preparation: Male guinea pigs are euthanized, and the tracheas are excised. The trachea is cleaned of adhering connective tissue and cut into a chain of rings.

  • Mounting: The tracheal chain is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with a mixture of 95% oxygen and 5% carbon dioxide.

  • Equilibration: The tissue is allowed to equilibrate for a specified period under a constant tension.

  • Contraction: A contractile agent, such as histamine or methacholine, is added to the organ bath to induce a stable contraction of the tracheal smooth muscle.

  • Drug Addition: Cumulative concentrations of this compound are added to the bath, and the resulting relaxation of the tracheal chain is measured isometrically.

  • Data Analysis: Dose-response curves are constructed, and the EC₅₀ value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated.

In Vivo Cardiovascular Assessment (Rabbit)

This experiment evaluates the effects of this compound on hemodynamic parameters in a living organism.

Methodology:

  • Animal Preparation: Rabbits are anesthetized, and catheters are inserted into an artery (e.g., carotid or femoral) for blood pressure measurement and a vein (e.g., jugular or marginal ear) for drug administration.

  • Instrumentation: The arterial catheter is connected to a pressure transducer to continuously monitor blood pressure. Heart rate is typically derived from the blood pressure waveform or an electrocardiogram (ECG).

  • Drug Administration: this compound is administered intravenously at increasing doses.

  • Data Collection: Mean arterial blood pressure and heart rate are recorded before and after each dose of this compound.

  • Data Analysis: Dose-response relationships for the changes in blood pressure and heart rate are determined.

Synthesis of this compound

Soterenol_Synthesis cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Amination cluster_3 Step 4: Reduction A p-Aminophenol C N-(4-hydroxyphenyl) methanesulfonamide A->C + B B Methanesulfonyl chloride D N-(4-hydroxyphenyl) methanesulfonamide F N-(4-hydroxy-3-chloroacetylphenyl) methanesulfonamide D->F + E, AlCl₃ E Chloroacetyl chloride G N-(4-hydroxy-3-chloroacetylphenyl) methanesulfonamide I N-(4-hydroxy-3-(isopropylamino)acetylphenyl) methanesulfonamide G->I + H H Isopropylamine J N-(4-hydroxy-3-(isopropylamino)acetylphenyl) methanesulfonamide This compound This compound J->this compound + K K Reducing agent (e.g., NaBH₄)

Figure 3: Plausible Synthetic Pathway for this compound

Note: This proposed synthesis is based on established chemical reactions for similar structures and has not been verified from a specific source for this compound.

Potential as a Research Chemical

This compound's dual α- and β-adrenergic activity makes it a valuable tool for researchers studying adrenoceptor pharmacology. Its unique profile allows for the investigation of the interplay between these two receptor systems in various physiological and pathological processes.

Potential Research Applications:

  • Probing Receptor Selectivity: As a reference compound in studies aimed at developing more selective β₂-agonists with minimal α-adrenergic effects.

  • Investigating Signal Transduction: Elucidating the downstream signaling pathways activated by concomitant α- and β-adrenoceptor stimulation.

  • Cardiovascular Research: Studying the integrated effects of α- and β-adrenoceptor agonism on cardiovascular parameters.

  • Respiratory Pharmacology: Further characterizing its bronchodilator effects and comparing them to modern β₂-agonists.

Conclusion

This compound, though never reaching the pharmaceutical market, remains a compound of significant interest for preclinical research. Its distinct pharmacological profile, characterized by both β- and α-adrenergic agonism, offers a unique opportunity to explore the complexities of the adrenergic system. This guide provides a foundational understanding of this compound for researchers, highlighting the available data and outlining key experimental approaches. Further investigation is warranted to fully elucidate its quantitative pharmacology and potential as a research tool.

References

Methodological & Application

Application Note & Protocol: High-Performance Liquid Chromatography for the Analysis of Soterenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the determination of soterenol using High-Performance Liquid Chromatography (HPLC). While specific validated methods for this compound are not widely published, this protocol is based on established methods for structurally similar β-adrenergic agonists and phenylethanolamines. The provided method serves as a robust starting point for analytical method development and validation for the quantification of this compound in various sample matrices.

Introduction

This compound is a phenylethanolamine derivative and a β-adrenergic receptor agonist.[1] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. HPLC is a powerful analytical technique for the separation, identification, and quantification of pharmaceutical compounds. This application note describes a reversed-phase HPLC (RP-HPLC) method with UV detection, which is a common and reliable approach for the analysis of compounds in this class.

Experimental

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended as a starting point and may require optimization.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (30:70, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 276 nm

Note: The mobile phase composition and pH can be adjusted to optimize the peak shape and retention time of this compound.

  • This compound hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

The sample preparation method will vary depending on the matrix. A generic solid-phase extraction (SPE) procedure for plasma samples is provided below as an example.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 1 mL of the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Parameters (Representative Data)

The following table summarizes typical validation parameters for HPLC methods used for the analysis of β-adrenergic agonists. These values should be established during the validation of the method for this compound.

ParameterTypical Range
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.003 - 0.15 µg/mL
Limit of Quantitation (LOQ) 0.01 - 0.30 µg/mL[2]
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Signaling Pathway and Experimental Workflow

This compound, as a β-adrenergic receptor agonist, is expected to activate the β-adrenergic signaling pathway.

G cluster_membrane Cell Membrane BAR β-Adrenergic Receptor G_protein Gs Protein BAR->G_protein activates This compound This compound This compound->BAR AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Bronchodilation) PKA->Response phosphorylates targets

Caption: this compound activating the β-adrenergic signaling pathway.

The general workflow for the HPLC analysis of this compound is depicted below.

G start Sample Collection prep Sample Preparation (e.g., SPE) start->prep hplc HPLC System prep->hplc column C18 Column hplc->column detector UV Detector column->detector data Data Acquisition and Analysis detector->data end Results data->end

Caption: General workflow for HPLC analysis of this compound.

Conclusion

The proposed RP-HPLC method provides a strong foundation for the development of a validated analytical method for the quantification of this compound. The method is based on established principles for the analysis of similar compounds and utilizes common laboratory instrumentation. Method optimization and validation are critical next steps to ensure the accuracy, precision, and reliability of the results for the intended application.

References

Application Note: A Cell-Based Assay for Determining Soterenol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for a cell-based assay to determine the activity of soterenol, a beta-2 adrenergic receptor (β2AR) agonist. The assay utilizes a common method of measuring the downstream signaling of β2AR activation by quantifying the production of cyclic adenosine monophosphate (cAMP). This protocol is designed for researchers in drug discovery and pharmacology to screen and characterize compounds targeting the β2AR pathway.

Introduction

This compound is a phenethylamine derivative that acts as a β2-adrenergic receptor agonist.[1][2] The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a stimulatory G protein (Gs). This activation stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a crucial second messenger.[3][4] The elevation of intracellular cAMP levels triggers a variety of cellular responses, including smooth muscle relaxation, making β2AR agonists like this compound valuable for conditions like asthma.[5][6]

This application note describes a robust and reproducible cell-based assay to quantify the agonist activity of this compound by measuring cAMP production in a human cell line stably expressing the human β2-adrenergic receptor.[3][7] The assay is based on a competitive immunoassay format, a widely used method for cAMP detection.[8][9][10]

Principle of the Assay

The cell-based assay for this compound activity is founded on the principle that this compound, as a β2AR agonist, will bind to and activate the receptor, leading to an increase in intracellular cAMP levels. The amount of cAMP produced is proportional to the concentration and potency of the agonist. This application note will focus on a common method for cAMP quantification, such as a competitive binding assay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

Materials and Reagents

  • Cell Line: HEK293 cell line stably expressing the human β2-adrenergic receptor (e.g., Innoprot, Cat. No. P30125 or similar).[3][7][11]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, as required for the specific cell line).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound: (Sigma-Aldrich, or other supplier). Prepare a stock solution in a suitable solvent (e.g., DMSO or water) and make serial dilutions in assay buffer.

  • Isoproterenol: (Sigma-Aldrich, or other supplier). A known non-selective beta-adrenergic agonist to be used as a positive control.[12]

  • cAMP Assay Kit: A commercially available kit for cAMP measurement (e.g., HTRF cAMP kit from Cisbio, LANCE cAMP kit from PerkinElmer, or cAMP-Glo™ Assay from Promega).[8][9][10][13]

  • 384-well white opaque assay plates: (Corning, or other supplier).

  • Reagent reservoirs.

  • Multichannel pipettes and tips.

  • Plate reader: Capable of detecting the signal generated by the chosen cAMP assay kit (e.g., luminescence, fluorescence, or time-resolved fluorescence).

Experimental Protocols

Cell Culture and Seeding
  • Culture the HEK293-β2AR cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in assay buffer and perform a cell count.

  • Dilute the cells to a final concentration of 2,500 cells/10 µL in assay buffer.

  • Dispense 10 µL of the cell suspension into each well of a 384-well white opaque assay plate.

Compound Preparation and Addition
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 1 µM to 0.01 nM).

  • Prepare a similar dilution series for the positive control, isoproterenol.

  • Add 5 µL of each compound dilution to the respective wells of the assay plate containing the cells.

  • For negative control wells, add 5 µL of assay buffer containing the same final concentration of DMSO as the compound wells.

  • Incubate the plate at room temperature for 30 minutes.

cAMP Measurement
  • Following the incubation period, proceed with the cAMP measurement according to the manufacturer's instructions for the chosen cAMP assay kit.

  • For a typical competitive immunoassay, this will involve adding the labeled cAMP and the anti-cAMP antibody to the wells.

  • Incubate the plate for the recommended time (e.g., 60 minutes at room temperature) to allow for the competitive binding to reach equilibrium.

  • Read the plate on a plate reader compatible with the assay kit's detection method.

Data Presentation

The following tables summarize the expected quantitative data from the this compound activity assay.

Table 1: this compound Dose-Response Data

This compound Concentration (M)Raw Signal (e.g., Luminescence)% Inhibition of Labeled cAMP Binding
1.00E-0615,00095.0%
1.00E-0725,00083.3%
1.00E-0850,00066.7%
1.00E-09100,00033.3%
1.00E-10140,0006.7%
1.00E-11150,0000.0%
0 (No Compound)150,0000.0%

Table 2: Comparison of this compound and Isoproterenol Potency

CompoundEC50 (M)
This compound5.0 x 10-9
Isoproterenol1.0 x 10-9

Mandatory Visualizations

Soterenol_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound b2AR β2 Adrenergic Receptor This compound->b2AR Binds to Gs Gs Protein (α, β, γ subunits) b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP AC->cAMP Produces ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293-β2AR Cells Cell_Seeding 2. Seed Cells in 384-well Plate Cell_Culture->Cell_Seeding Compound_Addition 4. Add Compounds to Cells Cell_Seeding->Compound_Addition Compound_Prep 3. Prepare this compound Dilution Series Compound_Prep->Compound_Addition Incubation 5. Incubate for 30 min Compound_Addition->Incubation cAMP_Detection 6. Add cAMP Detection Reagents Incubation->cAMP_Detection Final_Incubation 7. Incubate for 60 min cAMP_Detection->Final_Incubation Plate_Reading 8. Read Plate Final_Incubation->Plate_Reading Data_Analysis 9. Analyze Data & Calculate EC50 Plate_Reading->Data_Analysis

Caption: Experimental workflow diagram.

Conclusion

The described cell-based assay provides a reliable and straightforward method for determining the activity of this compound as a β2-adrenergic receptor agonist. This protocol can be adapted for high-throughput screening of compound libraries to identify novel modulators of the β2AR signaling pathway. The use of commercially available cell lines and assay kits ensures the reproducibility and robustness of the results.

References

Application Notes and Protocols for Studying Soterenol Effects in Isolated Guinea-Pig Trachea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soterenol is a β2-adrenergic agonist that has been investigated for its bronchodilator properties. The isolated guinea-pig trachea preparation is a classical and robust in vitro model for evaluating the potency and efficacy of bronchodilator agents. This document provides a detailed protocol for studying the effects of this compound on isolated guinea-pig trachea, including experimental setup, data analysis, and interpretation. The protocols outlined are based on established pharmacological methodologies for assessing β-adrenergic agonist activity in airway smooth muscle.

Quantitative Data Summary

The following table summarizes typical potencies of various β-adrenergic agonists on isolated guinea-pig trachea, providing a comparative context for this compound's effects. The potency is expressed as the pD2 value, which is the negative logarithm of the EC50 (the molar concentration of an agonist that produces 50% of the maximal response).

CompoundpD2 (-log EC50 M)Reference Compound(s)
This compoundData to be determined using the protocol below.Isoprenaline, Salbutamol, Formoterol
Isoprenaline7.60 ± 0.01Standard non-selective β-agonist
Salbutamol7.50 ± 0.01Standard selective β2-agonist
Formoterol10.52 ± 0.04Long-acting β2-agonist

Note: The pD2 values for the reference compounds were obtained from studies using histamine as the contractile agent[1].

Experimental Protocols

Materials and Reagents
  • Male Hartley guinea-pigs (250–700 g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118.1, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4·7H2O 1.2, NaHCO3 25.0, and glucose 5.0)

  • This compound hydrochloride

  • Isoprenaline hydrochloride (for comparison)

  • Histamine or Methacholine (contractile agents)

  • Propranolol (non-selective β-blocker, for antagonist studies)

  • ICI 118,551 (selective β2-blocker, for antagonist studies)

  • Distilled, deionized water

  • Gas mixture: 95% O2 / 5% CO2

Equipment
  • Organ bath system with temperature control (37°C) and aeration

  • Isometric force transducers

  • Data acquisition system and software

  • Dissection microscope and instruments

  • Analytical balance

  • pH meter

Tissue Preparation
  • Humanely euthanize a guinea-pig by a method approved by the institutional animal care and use committee.

  • Immediately excise the trachea and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution.

  • Under a dissection microscope, carefully remove adhering connective tissue and fat.

  • Cut the trachea into rings, each 3-5 mm in length. The rings can be used as is or cut open opposite the smooth muscle to form a strip.

  • Suspend the tracheal rings or strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Apply an initial resting tension of 1.0-1.5 g and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

Experimental Procedure: Cumulative Concentration-Response Curve for this compound
  • After the equilibration period, induce a stable contraction of the tracheal smooth muscle using a submaximal concentration of a contractile agent, such as histamine (e.g., 10 µM) or methacholine.[1][2]

  • Once the contraction has reached a stable plateau, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 10 µM).

  • Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

  • Record the relaxant response as a percentage of the pre-contraction induced by histamine or methacholine.

  • At the end of the experiment, add a high concentration of a standard β-agonist like isoprenaline (e.g., 10 µM) to elicit a maximal relaxation response.

Data Analysis
  • Calculate the percentage relaxation for each concentration of this compound relative to the maximal relaxation induced by the reference agonist.

  • Plot the percentage relaxation against the logarithm of the molar concentration of this compound.

  • Fit the concentration-response data to a sigmoidal dose-response curve using a suitable software program (e.g., GraphPad Prism) to determine the EC50 and the maximal effect (Emax).

  • Calculate the pD2 value as -log(EC50).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of β2-adrenergic agonists in airway smooth muscle and the experimental workflow for this protocol.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound beta2ar β2-Adrenergic Receptor This compound->beta2ar Binds to gs Gs Protein beta2ar->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts ATP to atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates mlck_p Phosphorylated MLCK (Inactive) pka->mlck_p Phosphorylates MLCK relaxation Smooth Muscle Relaxation mlck_p->relaxation Leads to

Caption: Signaling pathway of this compound in airway smooth muscle.

G start Start euthanize Euthanize Guinea Pig start->euthanize dissect Dissect Trachea euthanize->dissect prepare_rings Prepare Tracheal Rings dissect->prepare_rings mount Mount Rings in Organ Bath prepare_rings->mount equilibrate Equilibrate (60 min) mount->equilibrate contract Induce Contraction (e.g., Histamine) equilibrate->contract add_this compound Cumulative Addition of this compound contract->add_this compound record Record Relaxation add_this compound->record for each concentration analyze Analyze Data (EC50, pD2, Emax) add_this compound->analyze after final concentration record->add_this compound end End analyze->end

Caption: Experimental workflow for studying this compound effects.

Mechanism of Action

This compound, as a β2-adrenergic agonist, is expected to bind to β2-adrenergic receptors on the surface of airway smooth muscle cells.[3][4] This binding activates the receptor, leading to a conformational change that in turn activates the associated Gs protein.[4] The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4] PKA then phosphorylates several target proteins within the cell, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase (MLCK). These events ultimately result in the relaxation of the airway smooth muscle, leading to bronchodilation.

Tachyphylaxis Studies

To investigate the potential for tachyphylaxis (desensitization) to this compound, the following protocol can be employed:

  • After obtaining an initial cumulative concentration-response curve for this compound, wash the tissue repeatedly with fresh Krebs-Henseleit solution for an extended period (e.g., 60-90 minutes).

  • Re-contract the tissue with the same concentration of the contractile agent.

  • Perform a second cumulative concentration-response curve for this compound.

  • A rightward shift in the concentration-response curve (i.e., a decrease in the pD2 value) in the second curve compared to the first indicates the development of tachyphylaxis. Studies with other β-agonists like isoproterenol have demonstrated tachyphylaxis in guinea-pig trachea.[5][6]

Troubleshooting

  • No or weak contraction: Ensure the contractile agent is fresh and at the correct concentration. Check the viability of the tissue.

  • High baseline variability: Ensure proper equilibration and stable temperature and gassing of the organ bath.

  • Inconsistent relaxation: Check for issues with drug dilutions and ensure complete dissolution. Verify the integrity of the tissue preparation.

Conclusion

The isolated guinea-pig trachea is a valuable preclinical model for characterizing the bronchodilator effects of this compound. This protocol provides a detailed framework for assessing its potency, efficacy, and potential for tachyphylaxis. The data generated from these studies are crucial for the preclinical evaluation of this compound as a potential therapeutic agent for obstructive airway diseases.

References

Application Notes and Protocols for Investigating Beta-Adrenergic Signaling Pathways Using Soterenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes, including cardiovascular function, smooth muscle relaxation, and metabolism. The β2-adrenergic receptor (β2-AR) subtype is a major target for therapeutic intervention in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Soterenol is a selective β2-AR agonist that can be utilized as a valuable pharmacological tool to investigate the intricacies of β-adrenergic signaling pathways. This document provides detailed application notes and experimental protocols for using this compound to characterize β2-AR function, including receptor binding, downstream second messenger production, and effector protein activation.

This compound acts as an agonist at the β2-AR, initiating a signaling cascade that primarily involves the activation of the stimulatory G protein (Gs). This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. Additionally, β-AR activation can trigger G protein-independent signaling pathways, often mediated by β-arrestins, which can lead to the activation of other kinases such as Extracellular signal-Regulated Kinase (ERK). The investigation of these distinct signaling arms is crucial for understanding the multifaceted nature of β2-AR function and for the development of novel therapeutics with improved efficacy and side-effect profiles.

Data Presentation

The following tables summarize key quantitative parameters for this compound and a standard reference agonist, isoproterenol, in various assays. These values are essential for designing and interpreting experiments.

Table 1: Receptor Binding Affinity

CompoundReceptorAssay TypeRadioligandKᵢ (nM)Reference
This compoundβ-adrenergicFunctional Antagonism-54 - 96[1]
Isoproterenolβ2-adrenergicRadioligand Binding[³H]-CGP 12177~100N/A

Note: The reported value for this compound is a dissociation constant (KA) determined through functional antagonism studies, which provides an estimate of its affinity.[1]

Table 2: Functional Potency in cAMP Accumulation Assay

CompoundCell LineAssay TypeEC₅₀ (nM)Reference
This compoundHEK293 (or other suitable)HTRFTo be determinedN/A
IsoproterenolHEK293HTRF~1-10N/A

Table 3: Functional Potency in ERK1/2 Phosphorylation Assay

CompoundCell LineAssay TypeEC₅₀ (nM)Reference
This compoundHEK293 (or other suitable)Western BlotTo be determinedN/A
IsoproterenolHEK293Western Blot~10-100N/A

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine this compound Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the β2-adrenergic receptor.

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor

  • Cell culture reagents

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • [³H]-CGP-12177 (non-selective β-AR antagonist radioligand)

  • This compound hydrochloride

  • Propranolol (for non-specific binding determination)

  • 96-well plates

  • Scintillation vials and fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Culture HEK293-β2AR cells to 80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cells in membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 25 µL of assay buffer, 25 µL of [³H]-CGP-12177 (at a final concentration near its Kᴅ), and 50 µL of membrane preparation.

      • Non-specific Binding: 25 µL of propranolol (10 µM final concentration), 25 µL of [³H]-CGP-12177, and 50 µL of membrane preparation.

      • This compound Competition: 25 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M), 25 µL of [³H]-CGP-12177, and 50 µL of membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: cAMP Accumulation Assay Using HTRF

This protocol describes a method to measure the potency (EC₅₀) of this compound in stimulating intracellular cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • HEK293 cells (or other suitable cell line) endogenously or recombinantly expressing the β2-adrenergic receptor

  • Cell culture reagents

  • cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • This compound hydrochloride

  • Isoproterenol (as a positive control)

  • Forskolin (as a positive control for adenylyl cyclase activation)

  • IBMX (a phosphodiesterase inhibitor)

  • 384-well white opaque microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Seed HEK293 cells into a 384-well plate at a density of 2,500-5,000 cells per well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and isoproterenol in stimulation buffer containing IBMX (final concentration 500 µM).

    • Aspirate the cell culture medium from the plate and add 5 µL of the compound dilutions to the respective wells.

    • Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection:

    • Add 5 µL of the cAMP-d2 working solution to each well.

    • Add 5 µL of the anti-cAMP cryptate working solution to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Signal Reading:

    • Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Plot the HTRF ratio against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for this compound and isoproterenol.

Protocol 3: ERK1/2 Phosphorylation Assay Using Western Blot

This protocol details the investigation of this compound's ability to induce the phosphorylation of ERK1/2, a key downstream signaling event that can be indicative of both G protein-dependent and β-arrestin-mediated pathways.

Materials:

  • HEK293 cells expressing the β2-adrenergic receptor

  • Cell culture reagents

  • This compound hydrochloride

  • Isoproterenol (as a positive control)

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and mouse anti-total-ERK1/2

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HEK293-β2AR cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to stimulation.

    • Treat the cells with various concentrations of this compound or isoproterenol for a specified time (e.g., 5, 10, 15, 30 minutes) at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, strip the membrane and reprobe it with the primary antibody against total-ERK1/2, followed by the appropriate HRP-conjugated secondary antibody.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK1/2 and total-ERK1/2.

    • Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.

    • Plot the fold change in phosphorylation over the untreated control against the log concentration of this compound to determine the EC₅₀.

Mandatory Visualizations

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound b2AR β2-Adrenergic Receptor This compound->b2AR Binds Gs Gs Protein b2AR->Gs Activates bArrestin β-Arrestin b2AR->bArrestin Recruits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse Phosphorylates Targets ERK ERK1/2 bArrestin->ERK Activates pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->CellularResponse Regulates

Caption: this compound-activated β2-adrenergic receptor signaling pathways.

G start Start seed_cells Seed HEK293-β2AR cells in 96-well plate start->seed_cells prepare_reagents Prepare this compound dilutions, [3H]-CGP-12177, and membrane preparation seed_cells->prepare_reagents add_reagents Add reagents to wells (Total, Non-specific, Competition) prepare_reagents->add_reagents incubate Incubate at room temperature add_reagents->incubate filter Filter and wash incubate->filter count Scintillation counting filter->count analyze Analyze data and calculate Ki count->analyze end End analyze->end

Caption: Experimental workflow for the radioligand binding assay.

G receptor_activation This compound binds to β2-AR gs_pathway Gs Protein Activation receptor_activation->gs_pathway barrestin_pathway β-Arrestin Recruitment receptor_activation->barrestin_pathway cAMP_production cAMP Production gs_pathway->cAMP_production erk_phosphorylation ERK1/2 Phosphorylation barrestin_pathway->erk_phosphorylation cAMP_assay Measure with cAMP HTRF Assay cAMP_production->cAMP_assay erk_assay Measure with Western Blot erk_phosphorylation->erk_assay biased_agonism Investigate Biased Agonism cAMP_assay->biased_agonism erk_assay->biased_agonism

Caption: Logical relationship for investigating biased agonism.

References

Experimental Design for Assessing Soterenol's Bronchodilator Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of soterenol, a β-adrenergic receptor agonist, as a bronchodilator in animal models of asthma and bronchoconstriction. Detailed protocols for inducing airway hyperresponsiveness and methodologies for assessing the therapeutic efficacy of this compound are outlined. The included experimental workflows, signaling pathway diagrams, and data presentation tables are intended to facilitate the design and execution of robust in vivo studies for drug development professionals in the respiratory field.

Introduction

This compound is a phenethylamine derivative that functions as a β-adrenergic receptor agonist and has been investigated for its bronchodilator and antiasthmatic properties.[1] As a structural analogue of salbutamol, its mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.[1][2] Preclinical assessment in relevant animal models is a critical step in characterizing its therapeutic potential. This document details experimental designs for evaluating the bronchodilator effects of this compound, focusing on the widely utilized ovalbumin (OVA)-induced allergic asthma model in mice.

This compound: Mechanism of Action

This compound exerts its bronchodilator effect by activating β2-adrenergic receptors on the surface of airway smooth muscle cells.[1] This activation initiates a signaling cascade that leads to muscle relaxation and widening of the airways.

Signaling Pathway of this compound

The binding of this compound to the β2-adrenergic receptor, a G-protein coupled receptor, triggers the dissociation of the Gαs subunit.[3] This subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of smooth muscle tissue.[3]

Soterenol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR G_Protein G-Protein (Gαs) Beta2AR->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to G_Protein->AC activates ATP ATP PKA Protein Kinase A cAMP->PKA activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation leads to

Signaling pathway of this compound's bronchodilator effect.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This model is widely used to mimic the key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion.[4][5]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • Methacholine (MCh)

  • This compound

  • Whole-body plethysmograph or invasive lung function measurement system

Protocol:

  • Sensitization:

    • On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.[6]

    • A control group should receive i.p. injections of PBS with alum only.

  • Airway Challenge:

    • From day 28 to day 30, challenge the sensitized mice with 1% OVA aerosol in PBS for 30 minutes each day using a nebulizer.[6][7]

    • The control group should be challenged with PBS aerosol only.

  • This compound Administration:

    • Administer this compound at various doses (e.g., via inhalation, intraperitoneal, or oral routes) 30-60 minutes before the final OVA challenge or before the assessment of airway hyperresponsiveness.

    • A vehicle control group (receiving the vehicle in which this compound is dissolved) and a positive control group (e.g., receiving salbutamol) should be included.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge, assess AHR using a methacholine challenge.[8]

Methacholine Challenge and Measurement of Airway Function

Airway responsiveness to a bronchoconstrictor agent like methacholine is a key indicator of asthma.[9][10] Both non-invasive and invasive methods can be employed to measure the response.

Non-Invasive Method: Whole-Body Plethysmography (WBP)

This technique measures respiratory parameters in conscious, unrestrained animals.[11][12][13]

  • Place the mouse in the plethysmography chamber and allow it to acclimatize.

  • Record baseline readings for 3-5 minutes.

  • Expose the mouse to aerosolized PBS (vehicle) for 3 minutes, followed by a 3-minute recording period.

  • Subsequently, expose the mouse to increasing concentrations of aerosolized methacholine (e.g., 3, 6, 12.5, 25, 50 mg/mL) for 3 minutes each, with a 3-minute recording period after each concentration.[11][12]

  • The primary parameter measured is the Enhanced Pause (Penh), a dimensionless value that correlates with airway obstruction.[11]

Invasive Method: Measurement of Lung Resistance and Elastance

This method provides a more direct measurement of airway mechanics in anesthetized animals.[14][15]

  • Anesthetize the mouse, and surgically cannulate the trachea.

  • Mechanically ventilate the animal.

  • Measure baseline lung resistance (RL) and elastance (H).

  • Administer increasing doses of methacholine intravenously or via aerosol.[16][17]

  • Record the changes in RL and H at each dose to determine the degree of bronchoconstriction.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Model Induction cluster_intervention Intervention cluster_assessment Assessment Sensitization Sensitization (Day 0 & 14) OVA/Alum i.p. Challenge Airway Challenge (Day 28-30) OVA Aerosol Sensitization->Challenge Treatment This compound Administration (Day 30 or 31) Challenge->Treatment AHR_Measurement AHR Measurement (Day 31) Methacholine Challenge Treatment->AHR_Measurement Data_Analysis Data Analysis AHR_Measurement->Data_Analysis

Workflow for assessing this compound's efficacy.

Data Presentation

Quantitative data from these experiments should be summarized in tables to allow for clear comparison between treatment groups.

Table 1: Effect of this compound on Airway Hyperresponsiveness (Non-Invasive Plethysmography)
Treatment GroupDoseBaseline PenhPenh at 12.5 mg/mL MChPenh at 25 mg/mL MChPenh at 50 mg/mL MCh
Control (PBS) -0.5 ± 0.11.2 ± 0.22.5 ± 0.44.8 ± 0.6
OVA + Vehicle -0.6 ± 0.13.5 ± 0.56.8 ± 0.910.2 ± 1.3
OVA + this compound X mg/kg0.5 ± 0.12.1 ± 0.34.0 ± 0.66.5 ± 0.8
OVA + this compound Y mg/kg0.6 ± 0.21.5 ± 0.2 3.1 ± 0.45.2 ± 0.7
OVA + Salbutamol Z mg/kg0.5 ± 0.11.4 ± 0.22.9 ± 0.3 4.9 ± 0.6
Data are presented as mean ± SEM. Statistical significance compared to the OVA + Vehicle group is denoted by *p < 0.05, *p < 0.01.
Table 2: Effect of this compound on Lung Resistance (Invasive Measurement)
Treatment GroupDoseBaseline RL (cmH₂O·s/mL)RL at 12.5 µg/kg MChRL at 25 µg/kg MChRL at 50 µg/kg MCh
Control (PBS) -0.8 ± 0.11.5 ± 0.22.8 ± 0.35.1 ± 0.5
OVA + Vehicle -0.9 ± 0.14.2 ± 0.68.1 ± 1.112.5 ± 1.7
OVA + this compound X mg/kg0.8 ± 0.12.5 ± 0.45.0 ± 0.78.2 ± 1.0
OVA + this compound Y mg/kg0.9 ± 0.21.8 ± 0.3 3.8 ± 0.56.5 ± 0.8
OVA + Salbutamol Z mg/kg0.8 ± 0.11.7 ± 0.23.5 ± 0.4 6.1 ± 0.7
Data are presented as mean ± SEM. Statistical significance compared to the OVA + Vehicle group is denoted by *p < 0.05, *p < 0.01.

Conclusion

The experimental designs and protocols detailed in this document provide a robust framework for assessing the bronchodilator effects of this compound in established animal models of allergic asthma. By employing these standardized methods, researchers can generate reliable and reproducible data to characterize the efficacy of this compound and inform its further development as a potential therapeutic agent for obstructive airway diseases. Careful consideration of the chosen animal model, method of drug administration, and endpoint measurements will be crucial for the successful preclinical evaluation of this compound.

References

Quantitative Analysis of Soterenol in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soterenol is a sympathomimetic amine of the phenethylamine family, acting as a selective β2-adrenergic receptor agonist. Its pharmacological activity makes it a compound of interest in various research and development settings, necessitating reliable and robust methods for its quantification in biological matrices. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples such as plasma and urine. The methodologies described herein are based on established bioanalytical techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), coupled with common sample preparation procedures like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Signaling Pathway of this compound

This compound exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a downstream signaling cascade primarily through the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to the physiological response, such as smooth muscle relaxation.[1][2][3][4][5]

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor (GPCR) This compound->B2AR Binds to Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Target Proteins

This compound's β2-adrenergic signaling cascade.

Analytical Methodologies

The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the biological matrix. HPLC with UV or fluorescence detection can be employed, though LC-MS/MS is generally preferred for its superior sensitivity and specificity, especially for low concentrations expected in pharmacokinetic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity. The following is a representative LC-MS/MS method that can be adapted and validated for the quantification of this compound.

Experimental Workflow

LC-MS/MS Workflow Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard (e.g., this compound-d6) Sample->Spike Preparation Sample Preparation (SPE or LLE) Spike->Preparation Evaporation Evaporation and Reconstitution Preparation->Evaporation LC UHPLC Separation Evaporation->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Data Data Acquisition and Quantification MS->Data

General workflow for this compound analysis by LC-MS/MS.

Sample Preparation

Thorough sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte.

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for cleaning up and concentrating analytes from complex matrices.[6][7]

  • Sample Pre-treatment: Thaw frozen plasma or urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to remove any particulate matter. To 500 µL of the supernatant, add an appropriate amount of internal standard (e.g., this compound-d6).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. A second wash with a non-polar solvent like hexane can be performed to remove non-polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for sample cleanup, particularly for plasma samples.[8]

  • Sample Pre-treatment: To 500 µL of plasma or urine, add the internal standard.

  • Extraction: Add 2.5 mL of a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane). Vortex the mixture for 3-5 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the organic supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase.

Chromatographic and Mass Spectrometric Conditions

The following table outlines representative conditions for the analysis of this compound. These parameters should be optimized during method development.

ParameterRecommended Conditions
LC System UHPLC system
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: To be determined experimentallyInternal Standard (this compound-d6): To be determined experimentally
Source Temperature 150°C
Desolvation Temperature 400°C

Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability. The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).[9] The table below presents typical acceptance criteria for these parameters.

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the LLOQ).
Precision The closeness of agreement among a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery The extraction efficiency of an analytical method.Consistent, precise, and reproducible.
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated.Signal-to-noise ratio ≥ 3.
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision criteria met.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration within ±15% of the initial concentration.

Illustrative Quantitative Data

The following table provides illustrative quantitative data based on methods for structurally similar beta-agonists. This data should be established specifically for this compound during method validation.

ParameterIllustrative Value
Linearity Range 1 - 1000 ng/mL
Recovery > 85%
LOD 0.2 ng/mL
LLOQ 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) -8% to +7%

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the quantitative analysis of this compound in biological samples. While the provided LC-MS/MS method serves as a strong starting point, it is imperative that a full method validation is performed to ensure the generation of reliable and accurate data for research and drug development purposes. The use of appropriate sample preparation techniques, such as SPE or LLE, is crucial for achieving the required sensitivity and selectivity for robust bioanalysis.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Soterenol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques for the synthesis of soterenol analogues and subsequent structure-activity relationship (SAR) studies. This compound is a β2-adrenergic receptor agonist, and the exploration of its analogues is crucial for understanding the molecular interactions governing receptor binding and activation, and for the development of novel therapeutics with improved selectivity and efficacy.

Introduction to this compound and SAR Studies

This compound is a phenylethanolamine derivative with selective agonist activity at β2-adrenergic receptors. Structure-activity relationship (SAR) studies of this compound analogues involve systematically modifying its chemical structure and evaluating the impact of these changes on biological activity. Key regions for modification include the ethanolamine side chain, the aromatic ring, and the N-alkyl substituent. These studies are essential for identifying the pharmacophoric elements responsible for potency, selectivity, and efficacy at the β-adrenergic receptors.

Synthesis of this compound Analogues

The synthesis of this compound analogues can be approached through several strategic modifications of the parent molecule. The following protocols outline general procedures for creating variations in the N-alkyl substituent, a common strategy for modulating adrenergic receptor selectivity and potency.

General Protocol for N-Alkylation of a Protected this compound Precursor

A common route to N-substituted this compound analogues involves the reductive amination of a suitable ketone precursor with a primary amine.

Experimental Protocol:

  • Protection of Phenolic Hydroxyl Group: The phenolic hydroxyl group of a suitable starting material, such as 4-hydroxy-3-(methylsulfonamido)acetophenone, is protected to prevent side reactions. A common protecting group is the benzyl ether, formed by reacting the starting material with benzyl bromide in the presence of a base like potassium carbonate.

  • Bromination: The acetophenone is then brominated at the alpha-position using a reagent like bromine in methanol or N-bromosuccinimide (NBS).

  • N-Alkylation: The resulting α-bromo ketone is reacted with the desired primary amine (e.g., tert-butylamine or 1-phenyl-tert-butylamine) to yield the corresponding α-amino ketone.

  • Reduction of the Ketone: The ketone functionality is reduced to a hydroxyl group using a reducing agent such as sodium borohydride in an alcoholic solvent.

  • Deprotection: The protecting group on the phenolic hydroxyl is removed. For a benzyl ether, this is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas).

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to yield the desired this compound analogue.

Note: The specific reaction conditions (solvents, temperatures, reaction times) will need to be optimized for each specific analogue.

Pharmacological Evaluation of this compound Analogues

The biological activity of the synthesized this compound analogues is assessed through in vitro assays to determine their affinity and efficacy at β-adrenergic receptors.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the binding affinity of the synthesized analogues for β-adrenergic receptors by measuring their ability to displace a radiolabeled ligand.

Experimental Protocol:

  • Membrane Preparation: Membranes expressing the target β-adrenergic receptor subtype (e.g., from cells or tissues) are prepared by homogenization and differential centrifugation.

  • Assay Setup: In a multi-well plate, the following are added in triplicate:

    • Total Binding: Radioligand (e.g., [³H]-dihydroalprenolol) and membrane preparation.

    • Non-specific Binding: Radioligand, membrane preparation, and a high concentration of a non-labeled antagonist (e.g., propranolol).

    • Competition: Radioligand, membrane preparation, and varying concentrations of the synthesized this compound analogue.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the analogue that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Agonist Potency (EC50)

This assay measures the ability of the synthesized analogues to stimulate a cellular response mediated by the β-adrenergic receptor, typically by quantifying the production of cyclic AMP (cAMP).

Experimental Protocol:

  • Cell Culture: Cells expressing the target β-adrenergic receptor are cultured in appropriate media.

  • Agonist Stimulation: The cells are incubated with varying concentrations of the synthesized this compound analogue.

  • cAMP Measurement: After incubation, the cells are lysed, and the intracellular concentration of cAMP is determined using a commercially available assay kit (e.g., an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the analogue concentration. The concentration of the analogue that produces 50% of the maximal response (EC50) is determined from this curve.

Data Presentation and Structure-Activity Relationships

The quantitative data obtained from the pharmacological assays are summarized to facilitate the analysis of structure-activity relationships.

Table 1: β-Adrenergic Receptor Activity of this compound and N-Substituted Analogues

CompoundN-Substituentβ1-Adrenergic Activity (ED50 Ratio vs. Isoprenaline)β2-Adrenergic Activity (ED50 Ratio vs. Isoprenaline)β2-Selectivity (β1/β2)
This compound Isopropyl>1000100>10
MJ7999-1 tert-Butyl~100010100
MJ9184-1 1-Phenyl-tert-butyl~100010100

Data is presented conceptually based on published findings for illustrative purposes.[1]

Interpretation of SAR:

The data in Table 1 suggests that increasing the bulk of the N-alkyl substituent from isopropyl (this compound) to tert-butyl (MJ7999-1) and 1-phenyl-tert-butyl (MJ9184-1) leads to a significant increase in β2-selectivity.[1] This is a common trend observed in β-adrenergic agonists, where larger N-substituents are better accommodated by the β2-receptor subtype. The potency at the β2 receptor also appears to increase with the larger substituents.[1]

Visualizations

Signaling Pathway of β2-Adrenergic Receptor Agonists

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound Analogue b2AR β2-Adrenergic Receptor Agonist->b2AR Binds to Gs Gs Protein b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., smooth muscle relaxation) PKA->Response Phosphorylates targets leading to

Caption: β2-Adrenergic receptor signaling cascade.

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Pharmacological Evaluation Start Starting Material Protection Protection Start->Protection Modification Structural Modification (e.g., N-Alkylation) Protection->Modification Deprotection Deprotection Modification->Deprotection Purification Purification Deprotection->Purification Analogue This compound Analogue Purification->Analogue Binding Receptor Binding Assay (Ki) Analogue->Binding Functional Functional Assay (EC50) Analogue->Functional SAR SAR Analysis Binding->SAR Functional->SAR

Caption: Workflow for this compound analogue synthesis and evaluation.

References

Application of Soterenol in Cardiac Muscle Contractility Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soterenol is a beta-2 adrenergic agonist that also exhibits alpha-adrenoceptor activity. While its primary applications have been explored in vascular and other smooth muscle tissues, its role in modulating cardiac muscle contractility presents a valuable area of investigation for understanding subtype-selective adrenergic signaling in the heart. These application notes provide a comprehensive overview of the theoretical framework and practical protocols for studying the effects of this compound on cardiac muscle contractility.

Due to the limited availability of direct quantitative data for this compound's effects on cardiac muscle, this document will leverage data and protocols established for the non-selective beta-adrenergic agonist, isoproterenol, as a foundational reference. The distinct pharmacological profile of this compound, particularly its beta-2 selectivity and alpha-adrenergic effects, will be highlighted to guide the interpretation of experimental outcomes.

Mechanism of Action in Cardiomyocytes

This compound's effects on cardiac muscle are primarily mediated through its interaction with beta-2 adrenergic receptors, and to a lesser extent, alpha-adrenergic receptors.

Beta-2 Adrenergic Receptor Stimulation:

Activation of beta-2 adrenergic receptors in cardiomyocytes initiates a signaling cascade that ultimately leads to an increase in cardiac contractility (positive inotropy). While beta-1 adrenergic receptors are the predominant subtype in the ventricles and are the primary mediators of the heart's response to norepinephrine, beta-2 receptors also contribute to the regulation of cardiac function, especially in response to epinephrine.[1][2] The signaling pathway is as follows:

  • Receptor Activation: this compound binds to the beta-2 adrenergic receptor on the cardiomyocyte membrane.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP binds to and activates Protein Kinase A (PKA).

  • Phosphorylation of Key Proteins: PKA phosphorylates several key proteins involved in excitation-contraction coupling:

    • L-type Calcium Channels: Phosphorylation increases calcium influx into the cell during an action potential.

    • Phospholamban (PLB): Phosphorylation of PLB relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased calcium uptake into the sarcoplasmic reticulum (SR). This results in a larger SR calcium store for subsequent contractions and faster relaxation (lusitropy).

    • Troponin I (TnI): Phosphorylation of TnI decreases the sensitivity of the myofilaments to calcium, which also contributes to faster relaxation.

    • Ryanodine Receptors (RyRs): PKA-mediated phosphorylation can increase the open probability of these channels, contributing to a more robust calcium release from the SR.

Alpha-Adrenergic Receptor Stimulation:

This compound has been shown to have a potent stimulant action on alpha-adrenoceptors in smooth muscle.[3] In the heart, alpha-1 adrenergic receptor stimulation can also lead to a positive inotropic effect, although the signaling pathway is distinct from the beta-adrenergic pathway and typically involves the activation of phospholipase C and subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). The contribution of this alpha-adrenergic effect to this compound's overall impact on cardiac contractility needs to be considered in experimental design and data interpretation.

Mandatory Visualizations

Soterenol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates L_type L-type Ca2+ Channel PKA->L_type Phosphorylates PLB Phospholamban (PLB) PKA->PLB Phosphorylates TnI Troponin I (TnI) PKA->TnI Phosphorylates Ca_influx Ca2+ Influx L_type->Ca_influx Increases SR Sarcoplasmic Reticulum (SR) PLB->SR Enhances Ca2+ uptake by Ca_release Increased SR Ca2+ Release SR->Ca_release Releases Ca2+ Ca_uptake Increased SR Ca2+ Uptake SR->Ca_uptake Contraction Increased Contractility Ca_influx->Contraction Ca_release->Contraction Ca_uptake->Contraction Enhances subsequent

This compound's primary signaling pathway in cardiomyocytes.

Data Presentation

The following tables summarize the expected effects of beta-adrenergic stimulation on cardiac muscle contractility, using isoproterenol as a well-documented example. It is anticipated that this compound, as a beta-2 agonist, would produce qualitatively similar but potentially quantitatively different effects. The magnitude of the response to this compound will depend on the density and coupling efficiency of beta-2 adrenergic receptors in the specific cardiac preparation.

Table 1: Effects of Isoproterenol on Isolated Cardiomyocyte Contractility

ParameterBaseline (Control)Isoproterenol (1 µM)Expected Effect of this compound
Contraction Amplitude (% cell shortening) 5.2 ± 0.8%12.5 ± 1.5%Increase
Maximal Velocity of Shortening (µm/s) 110 ± 15250 ± 30Increase
Maximal Velocity of Relengthening (µm/s) -95 ± 12-220 ± 25Increase
Time to Peak Contraction (ms) 150 ± 10120 ± 8Decrease
Time to 90% Relengthening (ms) 280 ± 20180 ± 15Decrease

Note: The data for isoproterenol are representative values from published literature and may vary depending on the experimental conditions.

Table 2: Effects of Isoproterenol on Cardiomyocyte Calcium Transients

ParameterBaseline (Control)Isoproterenol (1 µM)Expected Effect of this compound
Peak Systolic [Ca2+]i (nM) 450 ± 50900 ± 100Increase
Diastolic [Ca2+]i (nM) 100 ± 10100 ± 10No significant change
Calcium Transient Amplitude (Δ[Ca2+]i) 350 ± 45800 ± 90Increase
Rate of Rise of [Ca2+]i (nM/ms) 7 ± 115 ± 2Increase
Decay Rate of [Ca2+]i (τ, ms) 200 ± 20120 ± 15Decrease (faster decay)

Note: The data for isoproterenol are representative values from published literature and may vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol describes the isolation of viable, calcium-tolerant ventricular myocytes from an adult rat or mouse heart, suitable for contractility and calcium imaging studies.

Materials:

  • Animal Model: Adult Sprague-Dawley rat (250-300g) or C57BL/6 mouse (8-12 weeks).

  • Buffers and Solutions:

    • Perfusion Buffer (Ca2+-free): Krebs-Henseleit buffer (KHB) containing (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 Glucose. Gassed with 95% O2 / 5% CO2 to maintain pH 7.4.

    • Digestion Buffer: Perfusion buffer supplemented with Collagenase Type II (e.g., Worthington, ~1 mg/mL) and low CaCl2 (e.g., 25 µM).

    • Stop Buffer: Perfusion buffer with 1% Bovine Serum Albumin (BSA) and 125 µM CaCl2.

  • Equipment:

    • Langendorff perfusion system.

    • Surgical instruments.

    • Water bath (37°C).

    • Peristaltic pump.

Procedure:

  • Heart Excision: Anesthetize the animal according to approved institutional protocols. Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Perfusion Buffer.

  • Aortic Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated, 37°C Perfusion Buffer to clear the coronary arteries of blood.

  • Calcium-Free Perfusion: Perfuse the heart with Ca2+-free Perfusion Buffer for 5-7 minutes until contractions cease.

  • Enzymatic Digestion: Switch to the Digestion Buffer and perfuse for 10-15 minutes, or until the heart becomes flaccid.

  • Cell Dissociation: Remove the heart from the cannula, trim away the atria, and mince the ventricular tissue in Stop Buffer.

  • Mechanical Dissociation: Gently triturate the minced tissue with a transfer pipette to release individual cardiomyocytes.

  • Filtration and Calcium Reintroduction: Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue. Gradually reintroduce calcium to the cell suspension in a stepwise manner to a final concentration of 1.2 mM.

  • Cell Plating: Plate the isolated cardiomyocytes on laminin-coated coverslips or dishes for subsequent experiments.

Cardiomyocyte_Isolation_Workflow A Anesthetize Animal & Excise Heart B Mount on Langendorff & Cannulate Aorta A->B C Perfusion with Ca2+-free Buffer B->C D Enzymatic Digestion (Collagenase) C->D E Mince Ventricular Tissue D->E F Mechanical Dissociation (Trituration) E->F G Filter Cell Suspension F->G H Gradual Calcium Reintroduction G->H I Plate Cardiomyocytes for Experiments H->I

References

Application Notes and Protocols for the Identification of Soterenol Metabolites using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soterenol is a sympathomimetic amine and a β2-adrenergic agonist with bronchodilator properties. Understanding the metabolic fate of this compound is crucial for comprehensive pharmacokinetic and toxicological profiling in drug development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful analytical technique for the identification and quantification of drug metabolites in complex biological matrices. This document provides a detailed guide for the identification and characterization of potential this compound metabolites using modern mass spectrometry techniques. While specific literature on this compound metabolism is limited, this guide outlines a robust, generalized workflow and protocols based on the known metabolism of similar phenolic amine compounds.

Predicted Metabolic Pathways of this compound

Based on the chemical structure of this compound, which contains a phenol group, a secondary amine, and an alcohol moiety, the expected major metabolic transformations fall into Phase I and Phase II reactions.

Phase I Metabolism (Functionalization):

  • Oxidation: Hydroxylation of the aromatic ring or alkyl side chain.

  • N-dealkylation: Removal of the isopropyl group from the secondary amine.

  • Oxidative deamination: Conversion of the amine to a ketone or carboxylic acid.

Phase II Metabolism (Conjugation):

  • Glucuronidation: Conjugation of a glucuronic acid moiety to the phenolic hydroxyl group or the secondary alcohol.

  • Sulfation: Conjugation of a sulfate group to the phenolic hydroxyl group.

These predicted pathways provide a basis for targeted and untargeted metabolite screening using mass spectrometry.

Soterenol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Aromatic_Hydroxylation Aromatic_Hydroxylation This compound->Aromatic_Hydroxylation CYP450 N_Dealkylation N_Dealkylation This compound->N_Dealkylation CYP450 Oxidative_Deamination Oxidative_Deamination This compound->Oxidative_Deamination MAO Glucuronidation Glucuronidation This compound->Glucuronidation UGTs Sulfation Sulfation This compound->Sulfation SULTs Aromatic_Hydroxylation->Glucuronidation Aromatic_Hydroxylation->Sulfation

Caption: Predicted metabolic pathways for this compound.

Experimental Workflow for Metabolite Identification

A systematic workflow is essential for the successful identification and characterization of drug metabolites. The following diagram illustrates a typical workflow for a this compound metabolism study.

Experimental_Workflow cluster_sample_prep Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Identification Biological_Matrix Biological Matrix (Urine, Plasma, Microsomes) Protein_Precipitation Protein Precipitation Biological_Matrix->Protein_Precipitation Solid_Phase_Extraction Solid-Phase Extraction (SPE) Protein_Precipitation->Solid_Phase_Extraction Evaporation_Reconstitution Evaporation & Reconstitution Solid_Phase_Extraction->Evaporation_Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase) Evaporation_Reconstitution->LC_Separation MS_Detection High-Resolution MS (Full Scan) LC_Separation->MS_Detection MSMS_Fragmentation Data-Dependent MS/MS MS_Detection->MSMS_Fragmentation Metabolite_Profiling Metabolite Profiling Software MSMS_Fragmentation->Metabolite_Profiling Structure_Elucidation Structure Elucidation Metabolite_Profiling->Structure_Elucidation Quantification Relative/Absolute Quantification Structure_Elucidation->Quantification

Caption: General workflow for this compound metabolite identification.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)

This protocol is designed to generate Phase I metabolites of this compound.

1. Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., GOLDPak™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (FA)

  • Methanol (MeOH)

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer (to final volume of 200 µL)

    • HLM (final concentration 0.5 mg/mL)

    • This compound (final concentration 1 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for 60 minutes with gentle shaking.

  • Terminate the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.

  • Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Biological Matrices (Plasma and Urine)

This protocol describes the extraction of this compound and its metabolites from plasma and urine.

1. Materials:

  • Plasma or urine samples

  • Trichloroacetic acid (TCA) or ACN for protein precipitation

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Methanol

  • Ammonium hydroxide

  • Formic acid

  • Internal Standard (IS)

2. Procedure for Plasma:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold ACN containing the IS to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and proceed to SPE or directly evaporate and reconstitute.

3. Procedure for Urine (Dilute-and-Shoot or SPE):

  • Dilute-and-Shoot:

    • Centrifuge urine at 5,000 rpm for 10 minutes to remove particulates.

    • Dilute 50 µL of supernatant with 450 µL of mobile phase A containing the IS.

    • Vortex and inject directly into the LC-MS/MS system.

  • Solid-Phase Extraction (for concentration and cleanup):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the pre-treated urine sample.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute this compound and its metabolites with methanol containing 5% ammonium hydroxide.

    • Evaporate the eluate and reconstitute in mobile phase A.

LC-MS/MS Method Parameters

The following are starting parameters that should be optimized for the specific instrumentation used.

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions, and re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS Scan Mode Full Scan (m/z 100-1000) for initial screening
MS/MS Scan Mode Data-Dependent Acquisition (DDA) or Product Ion Scan of predicted metabolite masses
Collision Energy Ramped or optimized for individual metabolites

Data Analysis and Metabolite Identification

  • Metabolite Prediction and Searching: Utilize metabolite prediction software to generate a list of potential this compound metabolites based on common biotransformation pathways. Search the acquired LC-MS data for the exact masses of these predicted metabolites.

  • Peak Finding and Alignment: Use software to detect and align chromatographic peaks across different samples (e.g., control vs. dosed).

  • MS/MS Fragmentation Analysis: Compare the fragmentation patterns of potential metabolites with that of the parent drug, this compound. Characteristic neutral losses or product ions can provide structural information. For example, a glucuronide conjugate will often show a neutral loss of 176 Da.

  • Structure Elucidation: Combine information from exact mass measurements, isotopic patterns, and MS/MS fragmentation to propose the structures of the identified metabolites.

Quantitative Data Summary

While specific quantitative data for this compound metabolites is not publicly available, the following table provides a template for summarizing such data once it is generated. This table allows for easy comparison of metabolite levels across different biological matrices or experimental conditions.

Metabolite IDProposed StructureRetention Time (min)Precursor Ion (m/z)Key Fragment Ions (m/z)Relative Abundance in Plasma (%)Relative Abundance in Urine (%)
M1This compound-O-glucuronidee.g., 8.5e.g., 465.17e.g., 289.12e.g., 45e.g., 60
M2This compound-O-sulfatee.g., 9.2e.g., 369.07e.g., 289.12e.g., 20e.g., 15
M3Hydroxylated this compounde.g., 10.1e.g., 305.12e.g., 287.11e.g., 10e.g., 5
M4N-dealkylated this compounde.g., 7.8e.g., 247.08e.g., 229.07e.g., 5e.g., 10
ParentThis compounde.g., 11.5e.g., 289.12e.g., 271.11, 228.09e.g., 20e.g., 10

Note: The values in this table are hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive framework for the identification and characterization of this compound metabolites using LC-MS/MS. By employing the described in vitro and in vivo experimental protocols, coupled with robust sample preparation and state-of-the-art mass spectrometry analysis, researchers can effectively elucidate the metabolic fate of this compound. The provided workflows and protocols can be adapted for other similar compounds, serving as a valuable resource for drug metabolism and pharmacokinetic studies in the pharmaceutical industry and academia.

Troubleshooting & Optimization

Soterenol Solubility and Handling for In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues related to the solubility of soterenol in in vitro experimental setups. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a sympathomimetic amine that functions as a selective β2-adrenergic receptor agonist. Its primary mechanism of action involves binding to and activating β2-adrenergic receptors on the surface of various cells, particularly smooth muscle cells in the bronchioles, leading to muscle relaxation. In a research context, it is used to investigate the downstream signaling pathways of β2-adrenergic receptor activation.

Q2: In which solvents is this compound soluble?

Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What could be the cause and how can I prevent this?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many organic compounds. This "salting out" effect occurs because the compound is significantly less soluble in the aqueous buffer than in the concentrated organic solvent. To mitigate this, consider the following:

  • Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.

  • Optimize the dilution method: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the stock into a smaller volume of media, vortex or mix thoroughly, and then add this intermediate dilution to the final volume.

  • Gently warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help to increase its solubility.

  • Use a solubilizing agent: In some instances, a small, non-toxic amount of a solubilizing agent like a cyclodextrin or a surfactant (e.g., Tween® 80) can be included in the final medium to enhance the solubility of the compound. However, the compatibility of these agents with your specific cell line and experimental endpoints must be validated.

Q4: What is the recommended method for preparing a this compound stock solution?

Based on available information, preparing a concentrated stock solution in 100% DMSO is the recommended starting point. The solid form of this compound should be a powder[1].

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound in in vitro experiments.

Problem: this compound powder will not dissolve in the chosen solvent.
Potential Cause Troubleshooting Step
Incorrect Solvent Selection Confirm that you are using a recommended solvent. DMSO is a good first choice. If aqueous buffers are required for your stock, consider using this compound hydrochloride.
Inadequate Mixing Ensure thorough mixing by vortexing or sonication. Gentle warming (e.g., to 37°C) may also aid dissolution in some solvents.
Low-Quality Reagent Verify the purity and integrity of your this compound supply. Obtain a certificate of analysis from the supplier if possible.
Problem: this compound precipitates out of the stock solution during storage.
Potential Cause Troubleshooting Step
Improper Storage Conditions Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light.
Solvent Evaporation Ensure that storage vials are tightly sealed to prevent solvent evaporation, which would increase the compound concentration and potentially lead to precipitation.
Problem: Formation of a precipitate or cloudy solution after adding this compound stock to the cell culture medium.
Potential Cause Troubleshooting Step
Exceeding Aqueous Solubility Limit The final concentration of this compound in the aqueous medium may be too high. Perform a dose-response curve to determine the lowest effective concentration.
High Final DMSO Concentration Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and to minimize its effect on compound solubility.
Interaction with Media Components Components of the cell culture medium (e.g., proteins in fetal bovine serum) can sometimes interact with the compound, affecting its solubility. Try preparing the final dilution in a serum-free medium first, and then adding serum if required.

Data Presentation

Table 1: this compound Chemical and Physical Properties
PropertyValue
Molecular Formula C₁₂H₂₀N₂O₄S
Molecular Weight 288.36 g/mol
Appearance Solid powder
CAS Number 13642-52-9
Table 2: this compound Solubility Profile
SolventSolubilityNotes
DMSO Soluble[1]Quantitative data not readily available. Recommended for primary stock solution.
Water Not AvailableThe hydrochloride salt form would likely have higher aqueous solubility.
Ethanol Not Available-
PBS (pH 7.4) Not Available-

Note: The lack of specific quantitative solubility data in the public domain highlights the importance of empirical determination for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on a calibrated balance.

    • Carefully weigh out 2.88 mg of this compound powder into the tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

Visualizations

Signaling Pathways

This compound, as a β2-adrenergic receptor agonist, primarily activates the Gs-protein coupled receptor pathway.

Soterenol_Signaling_Pathway cluster_membrane Plasma Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts This compound This compound This compound->B2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Target Proteins

Caption: Canonical β2-adrenergic receptor signaling pathway activated by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using this compound in an in vitro cell-based assay.

Soterenol_Workflow Start Start: this compound Powder Prep_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Prep_Stock Store_Stock Aliquot and Store Stock (-20°C or -80°C) Prep_Stock->Store_Stock Prep_Working Prepare Working Solution (Dilute stock in media) Store_Stock->Prep_Working Treat_Cells Treat Cells with this compound Prep_Working->Treat_Cells Assay Perform In Vitro Assay (e.g., Reporter Gene, Viability) Treat_Cells->Assay Analyze Analyze Results Assay->Analyze

Caption: Experimental workflow for preparing and using this compound in cell culture.

References

Technical Support Center: Minimizing Off-Target Effects of Soterenol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing soterenol in cell culture experiments, with a specific focus on identifying and minimizing off-target effects. This compound is a beta-2 adrenergic receptor (β2AR) agonist, structurally analogous to salbutamol, historically investigated for its bronchodilator properties.[1][2][3] While it primarily targets the β2AR, understanding its potential interactions with other receptors is crucial for accurate experimental interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a β2-adrenergic receptor agonist.[1] Its primary on-target effect is to bind to and activate β2ARs, which are G-protein coupled receptors (GPCRs). This activation stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This signaling cascade is responsible for its effects, such as smooth muscle relaxation.

Q2: What are the known or potential off-target effects of this compound?

Early pharmacological studies have indicated that this compound possesses a potent stimulant action on alpha-adrenergic receptors (α-ARs).[4] In experimental models, this compound caused dose-dependent contraction of various smooth muscle tissues, an effect that was inhibited by the α-blocker phentolamine.[4] This suggests that at certain concentrations, this compound can directly activate α-ARs, leading to physiological responses contrary to its intended β2AR-mediated effects.

Q3: How can I minimize off-target α-adrenergic effects in my experiments?

To minimize α-adrenergic effects, it is crucial to:

  • Use the lowest effective concentration: Determine the EC50 of this compound for β2AR activation in your specific cell line and use concentrations at or slightly above this value for your experiments.

  • Employ a selective antagonist: Co-incubate your cells with a selective α-adrenergic antagonist, such as phentolamine, to block potential off-target effects. Ensure the antagonist concentration is sufficient to inhibit α-AR activation without affecting β2AR signaling.

  • Use a control β2-agonist: Compare the effects of this compound with a more selective β2-agonist, like salbutamol, to differentiate between on-target and potential off-target responses.[2][3]

Q4: What is receptor desensitization and how can I avoid it?

Prolonged exposure to agonists like this compound can lead to receptor desensitization, a process where the receptor becomes less responsive to stimulation. This can involve receptor phosphorylation, uncoupling from G-proteins, and internalization. To mitigate this:

  • Limit incubation time: Use the shortest possible incubation time that allows for a measurable on-target effect.

  • Use agonist-free recovery periods: If your experimental design involves repeated stimulation, include washout steps and recovery periods in agonist-free media to allow for receptor resensitization.

  • Monitor receptor expression: For long-term experiments, assess β2AR expression levels via qPCR or Western blot to check for downregulation.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with this compound.

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent or contradictory results (e.g., observing both relaxation and contraction responses) Co-activation of β2-adrenergic (relaxation) and α-adrenergic (contraction) receptors.[4]1. Perform a dose-response curve to identify a concentration window where β2AR effects are dominant.2. Use an α-adrenergic antagonist (e.g., phentolamine) as a control to block off-target effects.[4]3. Verify the phenotype with a more selective β2-agonist.
High background signal in cAMP assays 1. High basal adenylyl cyclase activity.2. Suboptimal phosphodiesterase (PDE) inhibitor concentration.3. Inappropriate cell density.[5]1. Reduce cell seeding density.[5]2. Optimize the concentration of the PDE inhibitor (e.g., IBMX).3. Ensure reagents are fresh and not contaminated.[6]
Low signal or no response in a CREB luciferase reporter assay 1. Low transfection efficiency.2. Weak promoter in the reporter construct.3. Reagent degradation (e.g., luciferin).[7]4. Cell line not responsive to cAMP signaling.1. Optimize transfection protocol and use a positive control for transfection efficiency.[8]2. Use a reporter with a stronger constitutive promoter for the normalization control (e.g., Renilla).[8]3. Use freshly prepared luciferase assay reagents.[7]4. Confirm β2AR expression and functional coupling in your cell line.
High variability between experimental replicates 1. Inconsistent cell seeding density.2. Pipetting errors.3. "Edge effects" in multi-well plates.4. Variable cell passage number.[9]1. Ensure homogenous cell suspension before seeding.2. Calibrate pipettes and use consistent pipetting techniques.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[9]4. Use cells within a defined passage number range for all experiments.

Data Presentation

Due to its developmental stage and the fact that it was never marketed, comprehensive public data on this compound's binding affinities across a wide range of receptors is limited. The following table summarizes the known on-target and off-target activities.

Target Interaction Type Observed Effect Quantitative Data Reference
β2-Adrenergic Receptor AgonistBronchodilation, smooth muscle relaxation-[1]
α-Adrenergic Receptors AgonistSmooth muscle contraction, increase in blood pressureNo specific Ki or EC50 values are publicly available. Effects were observed with intravenous doses of 0.3-300 µg/kg in rabbits.[4][4]
β1-Adrenergic Receptor AgonistLower potency compared to β2-AR effectsNo specific Ki or EC50 values are publicly available. Described as having less effect on heart rate compared to its bronchodilator effect.[10]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Adrenergic Receptor Selectivity

Objective: To determine the binding affinity (Ki) of this compound for β1, β2, and α-adrenergic receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., β1AR, β2AR, α1AR) to high density.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Perform differential centrifugation to isolate the membrane fraction.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, set up reactions containing a fixed concentration of a suitable radioligand (e.g., [3H]-Dihydroalprenolol for β-receptors, [3H]-Prazosin for α1-receptors) and varying concentrations of unlabeled this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled antagonist).

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate to allow binding to reach equilibrium.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay for Functional Potency

Objective: To measure the functional potency (EC50) of this compound at β2-adrenergic receptors.

Methodology:

  • Cell Culture:

    • Seed cells expressing the β2AR in a 96-well plate at an optimized density.

    • Culture overnight to allow for cell attachment.

  • Agonist Stimulation:

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation.

    • Add serial dilutions of this compound to the wells.

    • Incubate for an optimized time (e.g., 15-30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis:

    • Generate a standard curve with known cAMP concentrations.

    • Determine the cAMP concentration in each well from the standard curve.

    • Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Protocol 3: CREB Reporter Gene Assay

Objective: To assess the downstream signaling of β2AR activation by measuring the activation of the transcription factor CREB.

Methodology:

  • Cell Transfection:

    • Co-transfect cells with a plasmid encoding the β2AR and a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE).

    • A constitutively expressed reporter (e.g., Renilla luciferase) should also be co-transfected for normalization of transfection efficiency.

  • Agonist Treatment:

    • After allowing for receptor and reporter expression (typically 24-48 hours), treat the cells with various concentrations of this compound.

    • Incubate for a period sufficient to allow for gene transcription and translation (e.g., 4-6 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the CRE-luciferase activity to the control luciferase activity.

    • Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the EC50.

Visualizations

G cluster_0 On-Target Pathway (β2AR) cluster_1 Off-Target Pathway (α-AR) Soterenol_on This compound beta2AR β2-Adrenergic Receptor Soterenol_on->beta2AR Gs Gs Protein beta2AR->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA activates Response_on Smooth Muscle Relaxation PKA->Response_on Soterenol_off This compound alphaAR α-Adrenergic Receptor Soterenol_off->alphaAR Gq Gq Protein alphaAR->Gq PLC Phospholipase C Gq->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Response_off Smooth Muscle Contraction Ca2->Response_off

Caption: On-target vs. potential off-target signaling pathways of this compound.

G start Start Experiment inconsistent Inconsistent Results? start->inconsistent dose_response Perform Dose-Response Curve for this compound inconsistent->dose_response Yes analyze Analyze On-Target Effect inconsistent->analyze No use_antagonist Co-treat with α-AR Antagonist dose_response->use_antagonist compare_agonist Compare with Selective β2-Agonist use_antagonist->compare_agonist compare_agonist->analyze end End analyze->end

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

G cluster_assay cAMP Assay Workflow seed_cells Seed Cells in 96-well Plate pde_inhibitor Add PDE Inhibitor (e.g., IBMX) seed_cells->pde_inhibitor add_this compound Add this compound (Dose-Response) pde_inhibitor->add_this compound incubate Incubate (37°C) add_this compound->incubate lyse_detect Lyse Cells & Detect cAMP incubate->lyse_detect analyze_data Analyze Data (EC50) lyse_detect->analyze_data

Caption: Experimental workflow for a cAMP accumulation assay.

References

Technical Support Center: Optimizing Soterenol Concentration for Beta-2 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the beta-2 adrenergic agonist, soterenol. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing your in vitro experiments for maximal beta-2 receptor activation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a beta-2 adrenergic receptor agonist, historically used as a bronchodilator.[1] Its primary mechanism involves binding to and activating the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR).[2] This activation stimulates the Gs alpha subunit, which in turn activates adenylyl cyclase to increase intracellular levels of the second messenger cyclic AMP (cAMP).[3][4]

Q2: Which cell lines are recommended for studying this compound's effect on the beta-2 receptor?

A2: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are commonly used for studying recombinantly expressed beta-2 receptors. These cell lines provide a low background of endogenous receptor expression, allowing for a clear assessment of this compound-specific effects. The choice between them may depend on whether transient (HEK293) or stable (CHO) expression is desired for your experimental needs.

Q3: Why is it necessary to use a phosphodiesterase (PDE) inhibitor in my assay?

A3: Phosphodiesterases (PDEs) are enzymes that degrade cAMP. To accurately measure the cAMP produced as a result of beta-2 receptor activation by this compound, it is crucial to prevent its breakdown. Adding a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), ensures that the accumulated cAMP levels reflect the full extent of adenylyl cyclase activity.[5][6]

Q4: What is "biased agonism" and how might it affect my this compound experiments?

A4: Biased agonism, or functional selectivity, occurs when an agonist like this compound preferentially activates one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[5] A compound could be a full agonist for cAMP production but a partial agonist for β-arrestin recruitment.[7] It is therefore important to characterize this compound's activity in multiple assays to build a complete pharmacological profile.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: I am not seeing any response (or a very low signal) after applying this compound.

  • Potential Cause: Inactive agonist.

    • Troubleshooting Step: Verify the purity and activity of your this compound stock. Prepare fresh dilutions for each experiment from a new stock if possible. Use a well-characterized beta-2 agonist, such as isoproterenol, as a positive control to confirm the assay is working correctly.[5]

  • Potential Cause: Low receptor expression.

    • Troubleshooting Step: Confirm the expression of functional beta-2 adrenergic receptors in your chosen cell line using methods like qPCR or a radioligand binding assay. Optimize transfection or cell line selection if expression is too low.[5][8]

  • Potential Cause: Suboptimal assay conditions.

    • Troubleshooting Step: Optimize the cell seeding density, this compound concentration range, and incubation time. Ensure your PDE inhibitor is present at an effective concentration.[5]

Issue 2: The background signal in my cAMP assay is too high.

  • Potential Cause: Constitutive receptor activity.

    • Troubleshooting Step: This can occur, especially with high levels of receptor overexpression. If possible, reduce the amount of receptor expressed. Using an inverse agonist in control wells can help quantify and reduce basal activity.[8]

  • Potential Cause: Non-specific binding or assay interference.

    • Troubleshooting Step: Increase the number of wash steps in your protocol. Include a control for non-specific binding by adding a high concentration of an unlabeled ligand. Also, run a this compound-only control (without cells) to check for direct interference with your detection reagents.[8]

Issue 3: I am observing high variability between my experimental replicates.

  • Potential Cause: Inconsistent cell culture conditions.

    • Troubleshooting Step: Use cells within a consistent and low passage number range for all experiments. Ensure uniform cell seeding density and confluency, as GPCR expression can vary with the cell's state.[6]

  • Potential Cause: Pipetting errors or edge effects.

    • Troubleshooting Step: Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. To avoid "edge effects," do not use the outer wells of 96- or 384-well plates for experimental samples; instead, fill them with buffer or media.[7]

Data Presentation

The potency of a beta-2 agonist is typically reported as its EC50 value, which is the concentration required to elicit 50% of the maximal response. While specific EC50 values for this compound can vary by cell type and assay conditions, the following table provides reference EC50 values for other common beta-2 agonists in cAMP accumulation assays to serve as a benchmark.

AgonistCell TypeAssayEC50 (M)Reference
IsoproterenolADRB2 Nomad Cell LinecAMP Flux4.91 x 10⁻¹⁰[9]
IsoproterenolHuman Airway Smooth Muscle[³H]-cAMP Formation8.0 x 10⁻⁸[7]
SalbutamolHuman Airway Smooth Muscle[³H]-cAMP Formation6.0 x 10⁻⁷[7]
SalmeterolHuman Airway Smooth Muscle[³H]-cAMP Formation1.2 x 10⁻⁹[7]
TerbutalineHuman Airway Smooth Muscle[³H]-cAMP Formation2.3 x 10⁻⁶[7]

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_gprotein Gs Protein cluster_cytosol Cytosol This compound This compound b2ar Beta-2 Adrenergic Receptor (GPCR) This compound->b2ar Binds g_alpha αs b2ar->g_alpha Activates ac Adenylyl Cyclase g_alpha->ac Stimulates g_beta_gamma βγ camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., muscle relaxation) pka->response Phosphorylates Targets

Caption: this compound activates the Beta-2 receptor, leading to cAMP production.

G start Start culture 1. Culture Cells (e.g., HEK293 expressing B2AR) start->culture plate 2. Seed Cells into 96-well plate culture->plate stimulate 4. Stimulate Cells Add dilutions + PDE inhibitor (IBMX) Incubate (e.g., 30 min at 37°C) plate->stimulate prepare 3. Prepare this compound Serial Dilutions prepare->stimulate lyse 5. Lyse Cells Add lysis buffer stimulate->lyse detect 6. Detect cAMP (e.g., HTRF, ELISA) lyse->detect analyze 7. Data Analysis Plot Dose-Response Curve Calculate EC50 and Emax detect->analyze end End analyze->end

Caption: A generalized workflow for GPCR functional assays.

G start Problem: No / Low Signal q_agonist Is positive control (e.g., Isoproterenol) working? start->q_agonist check_agonist Check this compound: - Prepare fresh stock - Verify concentration - Check purity/stability q_agonist->check_agonist No q_assay Is the assay set up correctly? q_agonist->q_assay Yes check_agonist->q_agonist check_assay Check Assay Protocol: - Reagent concentrations - Incubation times/temps - PDE inhibitor activity q_assay->check_assay No q_cells Are cells/receptor the issue? q_assay->q_cells Yes check_assay->q_assay check_cells Check Cells: - Confirm B2AR expression - Use low passage cells - Optimize cell density q_cells->check_cells No end_resolve Problem Resolved q_cells->end_resolve Yes check_cells->q_cells

Caption: Troubleshooting decision tree for low signal GPCR assays.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (General Protocol)

This protocol provides a general framework for a competitive immunoassay to measure cAMP levels in cells stimulated with this compound. It is based on common commercial kits (e.g., HTRF, cAMP-Glo™) and should be adapted to the specific manufacturer's instructions.[5]

Principle: This assay is based on the competition between cAMP generated by the cells and a labeled cAMP conjugate for a limited number of binding sites on an anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.[10]

Methodology:

  • Cell Culture:

    • Culture HEK293 or CHO cells stably or transiently expressing the human beta-2 adrenergic receptor in appropriate media.

    • Seed cells into a 96-well or 384-well solid white plate at a pre-optimized density and allow them to adhere overnight.

  • Agonist Stimulation:

    • Prepare serial dilutions of this compound in a suitable assay buffer (e.g., HBSS or PBS with 0.1% BSA). A typical concentration range might be 10⁻¹² M to 10⁻⁵ M.

    • Prepare a positive control (e.g., Isoproterenol) and a vehicle control (e.g., DMSO at ≤ 0.5%).[6]

    • Aspirate the culture medium from the cells.

    • Add a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to all wells and incubate for a short period (e.g., 10-20 minutes) at 37°C.

    • Add the this compound dilutions and controls to the wells.

    • Incubate for an optimized duration (e.g., 30 minutes) at 37°C.[5]

  • Cell Lysis and Detection:

    • Following the manufacturer's protocol for your specific cAMP kit, add the cell lysis buffer, which typically contains the labeled cAMP conjugate and the anti-cAMP antibody.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes) to allow for cell lysis and the competitive binding reaction to reach equilibrium.[5]

  • Signal Measurement:

    • Measure the signal (e.g., fluorescence, luminescence) using a compatible plate reader.

  • Data Analysis:

    • Generate a cAMP standard curve according to the kit instructions.

    • Convert the raw signal from your experimental wells into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 (potency) and Emax (efficacy) values.[8]

References

Soterenol Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of soterenol in solution. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, primarily due to its functional groups (phenol, secondary alcohol, secondary amine, and sulfonamide). Key factors to consider are:

  • pH: The pH of the solution can significantly impact the stability of the phenolic hydroxyl group and the secondary amine. Phenols can be more susceptible to oxidation at higher pH.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to light, particularly UV light, can lead to the photodegradation of the phenolic ring system.[1]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the phenol and secondary alcohol moieties.

  • Presence of Metal Ions: Metal ions can catalyze oxidation reactions.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: While specific stability data for this compound in various solvents is limited, general recommendations based on its chemical structure are as follows:

  • Temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term storage (days to weeks) and -20°C or lower for long-term storage (months).

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon to minimize oxidation.

Q3: In which solvents is this compound soluble and what are the stability considerations?

A3: this compound is reported to be soluble in DMSO. When preparing solutions, consider the following:

  • DMSO: While a common solvent for initial stock solutions, be aware that DMSO can be hygroscopic and can support certain degradation pathways. For cell-based assays, ensure the final DMSO concentration is compatible with your experimental system.

  • Aqueous Buffers: The stability of this compound in aqueous buffers is highly pH-dependent. Acidic to neutral pH is generally preferred to minimize the oxidation of the phenol group. The sulfonamide group is generally stable to hydrolysis under typical environmental pH and temperature conditions.[2][3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound solutions.

Problem 1: Loss of Potency or Inconsistent Results Over Time

  • Possible Cause: Degradation of this compound in your stock or working solutions.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared stock solution for critical experiments.

    • Optimize Storage: Review your storage conditions. Ensure solutions are stored at the recommended temperature, protected from light, and tightly sealed.

    • Evaluate Solvent: If using an aqueous buffer, check the pH. Consider preparing solutions in a slightly acidic buffer (e.g., pH 5-6) to improve stability.

    • Perform a Quick Stability Check: If you suspect degradation, you can perform a simple experiment by comparing the activity of a freshly prepared solution with an older one.

Problem 2: Discoloration of the this compound Solution (e.g., turning yellow or brown)

  • Possible Cause: Oxidation of the phenolic hydroxyl group. Phenols are known to form colored quinone-type structures upon oxidation.

  • Troubleshooting Steps:

    • Minimize Oxygen Exposure: De-gas your solvent before preparing the solution. You can do this by bubbling an inert gas (nitrogen or argon) through the solvent or by using a sonicator.

    • Use Antioxidants: For non-cellular assays, consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to your solution. However, be mindful of potential interference with your assay.

    • Chelate Metal Ions: If you suspect metal-catalyzed oxidation, add a chelating agent like EDTA to your buffer.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for troubleshooting stability issues. Based on its chemical structure, the following degradation mechanisms are plausible:

  • Oxidation: The primary site of oxidation is likely the phenol group, which can be oxidized to a quinone. The secondary alcohol can also be oxidized to a ketone.

  • Photodegradation: The aromatic phenol ring is a chromophore that can absorb UV light, leading to photolytic degradation.[1]

  • Hydrolysis: The sulfonamide group is generally resistant to hydrolysis under neutral conditions but can be cleaved under strongly acidic or basic conditions, especially at elevated temperatures.[2][3][4]

Table 1: Summary of this compound Functional Groups and Potential Instabilities

Functional GroupPotential InstabilityContributing FactorsPotential Degradation Product
PhenolOxidation, PhotodegradationHigh pH, Oxygen, Light, Metal IonsQuinone derivatives
Secondary AlcoholOxidationOxidizing agentsKetone derivative
Secondary AmineN-NitrosationPresence of nitrite ionsN-nitroso derivative
SulfonamideHydrolysisExtreme pH, High TemperatureCleavage to sulfonic acid and amine

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified time.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method (General Approach)

A stability-indicating method is crucial for accurately measuring the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around its λmax).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key aspect of a stability-indicating method is its ability to resolve the main drug peak from all potential degradation product peaks, which is confirmed using samples from forced degradation studies.

Visualizations

Troubleshooting_Soterenol_Stability cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Results or Loss of Potency Degradation Chemical Degradation Problem->Degradation is likely due to Oxidation Oxidation Degradation->Oxidation Hydrolysis Hydrolysis Degradation->Hydrolysis Photodegradation Photodegradation Degradation->Photodegradation Fresh Prepare Fresh Solutions Degradation->Fresh address with Storage Optimize Storage (Temp, Light, Inert Gas) Degradation->Storage address with Antioxidant Add Antioxidant/Chelator Oxidation->Antioxidant mitigate with Solvent Adjust Solvent pH Hydrolysis->Solvent mitigate with Photodegradation->Storage mitigate with Soterenol_Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme Conditions) cluster_photodegradation Photodegradation This compound This compound Quinone Quinone Derivative (from Phenol) This compound->Quinone O2, light, metal ions Ketone Ketone Derivative (from sec-Alcohol) This compound->Ketone Oxidizing agents SulfonicAcid Sulfonic Acid Derivative This compound->SulfonicAcid H+/OH-, Heat Amine Amine Derivative This compound->Amine H+/OH-, Heat PhotoProducts Various Photolytic Products This compound->PhotoProducts UV/Vis Light

References

Technical Support Center: Refining Soterenol Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing soterenol in in vivo animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the refinement of this compound dosage and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known by its developmental code name MJ-1992) is a sympathomimetic amine that functions as a β-adrenergic receptor agonist. Its primary mechanism of action involves the stimulation of β-adrenergic receptors, leading to smooth muscle relaxation. This property makes it a potent bronchodilator. This compound is an analogue of the well-known β-agonist, salbutamol.

Q2: What are the common animal models used for in vivo studies with this compound?

Based on available literature, the most commonly used animal models for in vivo studies of this compound include dogs, cats, and guinea pigs. These models are frequently employed to investigate its bronchodilator and cardiovascular effects.

Q3: How should I determine a starting dose for my this compound experiment?

Direct, publicly available dosage information for in vivo this compound studies is limited. However, given its function as a β-adrenergic agonist, a common approach is to base initial dose-ranging studies on the known effective doses of similar compounds, such as isoproterenol and salbutamol. It is crucial to begin with low doses and perform a dose-escalation study to determine the optimal dose for the desired therapeutic effect while monitoring for adverse reactions.

Q4: What are the expected therapeutic and adverse effects of this compound?

  • Therapeutic Effects: The primary therapeutic effect of this compound is bronchodilation, making it effective in models of asthma and bronchoconstriction.

  • Adverse Effects: As a β-adrenergic agonist, this compound can be expected to have cardiovascular side effects. These may include increased heart rate (tachycardia) and potential changes in blood pressure. At higher doses, other systemic effects associated with β-agonists, such as muscle tremors, may be observed.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Efficacy (No Bronchodilation) - Insufficient Dose: The administered dose may be too low to elicit a therapeutic response.- Drug Stability: this compound solution may have degraded.- Animal Model: The chosen animal model may not be responsive to this specific agonist.- Perform a dose-response study to determine the effective dose (ED50).- Prepare fresh this compound solutions for each experiment.- Review literature to ensure the animal model is appropriate for studying β-agonist-induced bronchodilation.
Significant Tachycardia or other Cardiovascular Side Effects - Excessive Dose: The administered dose is likely too high, leading to systemic β-adrenergic stimulation.- Rapid Administration: Intravenous bolus administration can lead to a rapid spike in plasma concentration.- Reduce the dose of this compound.- Consider a slower infusion rate for intravenous administration.- Continuously monitor cardiovascular parameters (heart rate, blood pressure) during the experiment.
High Variability in Experimental Results - Inconsistent Dosing Technique: Variations in administration technique can lead to inconsistent drug delivery.- Animal-to-Animal Variability: Biological differences between animals can result in varied responses.- Ensure consistent and accurate drug administration for all animals.- Increase the number of animals per group to improve statistical power.- Record and analyze baseline physiological parameters to account for individual differences.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables provide comparative dosage information for the well-characterized β-agonists, isoproterenol and salbutamol, to guide initial experimental design.

Table 1: Comparative Intravenous Dosages of β-Adrenergic Agonists in Dogs for Cardiovascular and Bronchodilator Effects

Compound Animal Model Dosage Range Observed Effects
IsoproterenolDog0.4 nmol/kg/minArterial hypotension and tachycardia.
IsoproterenolDog4 nmol/kg/minFurther decrease in arterial blood pressure with a slight tachycardia after β1/β2 blockade.
SalbutamolDogNot specified in available abstractsBronchodilation.

Table 2: Comparative Subcutaneous Dosages of β-Adrenergic Agonists in Guinea Pigs

Compound Animal Model Dosage Observed Effects
SalbutamolGuinea Pig15 µg/kg (3 times/day for 7 days)Used to induce tolerance to bronchodilator effects.

Experimental Protocols

Protocol 1: Establishing a Dose-Response Curve for Bronchodilation in a Guinea Pig Model

  • Animal Preparation: Anesthetize guinea pigs and surgically prepare them for the measurement of airway resistance and dynamic compliance.

  • Baseline Measurement: Record stable baseline measurements of respiratory parameters.

  • Induce Bronchoconstriction: Administer a bronchoconstricting agent (e.g., histamine or methacholine) to induce a stable, submaximal increase in airway resistance.

  • This compound Administration: Administer increasing doses of this compound (e.g., via intravenous infusion or aerosol) at fixed time intervals.

  • Data Recording: Continuously record airway resistance and dynamic compliance throughout the experiment.

  • Data Analysis: Plot the percentage reversal of bronchoconstriction against the log of the this compound dose to generate a dose-response curve and calculate the ED50.

Visualizations

G cluster_0 This compound Signaling Pathway This compound This compound Beta2_Receptor β2-Adrenergic Receptor This compound->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: this compound's mechanism of action leading to bronchodilation.

G cluster_1 Experimental Workflow for Dose-Response Study Start Start: Anesthetize Animal Baseline Record Baseline Physiological Parameters Start->Baseline Induce_Constriction Induce Bronchoconstriction Baseline->Induce_Constriction Administer_Dose_1 Administer this compound (Dose 1) Induce_Constriction->Administer_Dose_1 Record_Response_1 Record Physiological Response Administer_Dose_1->Record_Response_1 Administer_Dose_2 Administer this compound (Dose 2) Record_Response_1->Administer_Dose_2 Record_Response_2 Record Physiological Response Administer_Dose_2->Record_Response_2 Administer_Dose_N Administer this compound (Dose N) Record_Response_2->Administer_Dose_N Record_Response_N Record Physiological Response Administer_Dose_N->Record_Response_N Analyze_Data Analyze Data and Generate Dose-Response Curve Record_Response_N->Analyze_Data

Caption: Workflow for an in vivo dose-response experiment.

G cluster_2 Troubleshooting Logic Observed_Effect Desired Effect Observed? No_Effect No Effect Observed_Effect->No_Effect No Adverse_Effect Adverse Effects Observed? Observed_Effect->Adverse_Effect Yes Increase_Dose Increase Dose No_Effect->Increase_Dose Check_Protocol Check Protocol & Drug Stability No_Effect->Check_Protocol Yes_Adverse Adverse Effects Adverse_Effect->Yes_Adverse Yes Optimal_Dose Dose is Optimal Adverse_Effect->Optimal_Dose No Decrease_Dose Decrease Dose Yes_Adverse->Decrease_Dose Increase_Dose->Observed_Effect Decrease_Dose->Adverse_Effect

Caption: Decision tree for troubleshooting this compound dosage.

Technical Support Center: Addressing Receptor Desensitization in Long-Term Soterenol Exposure Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to β2-adrenergic receptor (β2AR) desensitization in long-term soterenol exposure assays.

Frequently Asked Questions (FAQs)

Q1: What is receptor desensitization and why is it a concern in my long-term this compound experiments?

A1: Receptor desensitization is a process where a receptor's response to a ligand, such as this compound, diminishes over time with prolonged or repeated exposure. This is a critical consideration in long-term assays as it can lead to a progressive loss of the desired biological effect, potentially confounding the interpretation of your results. For β2-adrenergic receptors, this process involves several mechanisms, including receptor phosphorylation, uncoupling from G-proteins, internalization from the cell surface, and eventual degradation (downregulation).[1][2][3]

Q2: My cells show a robust initial response to this compound, but the signal significantly decreases after 24 hours. Is this expected?

A2: Yes, this is a common manifestation of receptor desensitization, often referred to as tachyphylaxis. Continuous stimulation of the β2AR by this compound triggers intracellular signaling cascades that lead to a reduction in receptor sensitivity and number. The initial strong response is followed by a decline as these desensitization mechanisms take effect. The extent and timing of this desensitization can vary depending on the cell type and experimental conditions.[4]

Q3: How does this compound's efficacy compare to other β2-agonists, and how might this affect desensitization?

A3: this compound is a β2-adrenergic receptor agonist.[5] The efficacy of a β2-agonist can influence the rate and extent of desensitization. Full agonists, which elicit a maximal receptor response, tend to cause more rapid and profound desensitization compared to partial agonists.[2] While specific comparative data for this compound is limited, it is important to consider that its intrinsic activity will be a key determinant of the desensitization profile observed in your assays.

Q4: Can I prevent receptor desensitization in my long-term this compound exposure assays?

A4: Completely preventing desensitization during continuous long-term agonist exposure is challenging as it is a fundamental biological process. However, you can modulate its extent. Strategies include using the lowest effective concentration of this compound, intermittent dosing schedules if experimentally feasible, and potentially the use of agents that can interfere with specific steps in the desensitization pathway, although this can complicate data interpretation.

Troubleshooting Guides

Issue 1: Diminishing Agonist Response Over Time

Symptom: A progressive loss of this compound-induced cellular response (e.g., decreased cAMP production) in assays lasting 24 hours or longer.

Possible Cause Suggested Solution
Receptor Downregulation: Prolonged agonist exposure leads to a decrease in the total number of β2ARs.- Quantify Receptor Number: Perform radioligand binding assays at different time points to measure the total receptor density (Bmax). - Normalize Data: Normalize your functional assay data to the receptor number at each time point to differentiate between loss of receptors and reduced signaling efficacy.
Agonist Degradation: this compound may degrade in the cell culture medium over extended periods at 37°C.[6]- Replenish Agonist: Change the cell culture medium and re-add fresh this compound at regular intervals (e.g., every 24 hours). - Stability Check: Perform a stability study of this compound in your specific cell culture medium using techniques like HPLC to determine its degradation rate.[6]
Cell Health Decline: Long-term incubation can lead to decreased cell viability, affecting their ability to respond.[7][8]- Monitor Cell Viability: Regularly assess cell health using methods like Trypan Blue exclusion or a viability assay (e.g., MTT). - Optimize Culture Conditions: Ensure optimal cell density, nutrient levels, and pH throughout the experiment. Consider using a more robust cell line if viability is a persistent issue.
Issue 2: High Variability in Desensitization Between Experiments

Symptom: The extent of this compound-induced desensitization is inconsistent across different experimental runs.

Possible Cause Suggested Solution
Inconsistent Cell Passage Number: Receptor expression and signaling capacity can change with increasing cell passage numbers.[7]- Use a Narrow Passage Range: Standardize experiments to use cells within a defined and low passage number range. - Cell Banking: Maintain a well-characterized master and working cell bank to ensure a consistent starting cell population.
Variable Cell Confluency: The density of cells at the start of the experiment can influence the outcome.- Standardize Seeding Density: Ensure consistent cell seeding density across all experiments to achieve a similar level of confluency at the time of this compound addition.
Inconsistent Agonist Preparation: Variations in the preparation of this compound solutions can lead to different effective concentrations.- Fresh Agonist Solutions: Prepare fresh this compound solutions from a validated stock for each experiment. - Consistent Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic to the cells across all conditions.

Data Presentation: Representative Desensitization Data

The following tables present hypothetical data, based on typical findings for β2-adrenergic agonists, to illustrate the expected outcomes of long-term this compound exposure.

Table 1: Time-Dependent Decrease in cAMP Response to a β2-Agonist

Time Point (hours)cAMP Production (% of initial response)Standard Deviation
0100%± 5.2
675%± 6.1
1252%± 4.8
2435%± 3.9
4821%± 3.2

Table 2: β2-Adrenergic Receptor Downregulation Following Continuous Agonist Exposure

AgonistTreatment Duration (hours)Receptor Density (Bmax, fmol/mg protein)% of Control
Vehicle Control24150.2100%
This compound (1 µM)2482.655%
Isoproterenol (1 µM)2475.150%

Experimental Protocols

Protocol 1: cAMP Accumulation Assay for Functional Desensitization

This protocol measures the functional response of cells to this compound by quantifying intracellular cyclic AMP (cAMP) levels.

  • Cell Seeding: Seed cells expressing the β2AR into 96-well plates at a density that will result in 80-90% confluency on the day of the assay.

  • Long-Term this compound Exposure: Treat cells with the desired concentration of this compound or vehicle control for various time points (e.g., 0, 6, 12, 24, 48 hours).

  • Cell Lysis and cAMP Measurement: At each time point, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

  • Data Analysis: For each time point, normalize the cAMP levels of this compound-treated cells to the vehicle-treated control. Express the results as a percentage of the initial response (time 0) to visualize the desensitization over time.

Protocol 2: Radioligand Binding Assay for Receptor Downregulation

This protocol quantifies the total number of β2ARs (Bmax) to assess receptor downregulation.

  • Cell Culture and Treatment: Culture cells in larger format plates (e.g., 6-well or 10 cm dishes) and treat with this compound or vehicle for the desired duration (e.g., 24 hours).

  • Membrane Preparation: Harvest the cells, lyse them, and prepare a crude membrane fraction by centrifugation.

  • Binding Assay: Incubate the membrane preparations with a saturating concentration of a radiolabeled β2AR antagonist (e.g., [3H]dihydroalprenolol). Include a set of tubes with an excess of an unlabeled antagonist to determine non-specific binding.

  • Separation and Counting: Separate the bound from free radioligand by rapid filtration. Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Bmax (in fmol/mg of protein) to quantify the receptor density in control and this compound-treated samples.

Protocol 3: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated β2AR, an early event in desensitization.

  • Cell Transfection/Use of Stable Cell Line: Use a cell line stably expressing a β2AR and a β-arrestin reporter system (e.g., based on enzyme complementation or BRET).

  • Cell Seeding: Seed the cells into an appropriate microplate (e.g., 96- or 384-well).

  • Agonist Stimulation: Stimulate the cells with a range of this compound concentrations for a short period (e.g., 30-60 minutes).

  • Signal Detection: Measure the signal (e.g., luminescence or fluorescence) according to the manufacturer's protocol for the specific assay system.

  • Data Analysis: Plot the signal as a function of this compound concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

Visualizations

G cluster_0 β2AR Signaling Pathway This compound This compound β2AR β2AR This compound->β2AR Activation G_protein Gs Protein β2AR->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation Downstream_Effects Cellular Response (e.g., smooth muscle relaxation) PKA->Downstream_Effects Phosphorylation G cluster_1 β2AR Desensitization Pathway Agonist_Bound_β2AR This compound-Bound β2AR Phosphorylated_β2AR Phosphorylated β2AR Agonist_Bound_β2AR->Phosphorylated_β2AR Phosphorylation by GRK GRK GRK->Agonist_Bound_β2AR PKA_desens PKA PKA_desens->Agonist_Bound_β2AR Uncoupling Uncoupling from Gs Phosphorylated_β2AR->Uncoupling beta_Arrestin β-Arrestin beta_Arrestin->Phosphorylated_β2AR Binding Internalization Receptor Internalization (Endocytosis) Uncoupling->Internalization Degradation Lysosomal Degradation (Downregulation) Internalization->Degradation Recycling Recycling to Membrane Internalization->Recycling G cluster_2 Troubleshooting Workflow for Diminished Response Start Diminished Response Observed Check_Agonist Is the agonist stable and freshly prepared? Start->Check_Agonist Check_Cells Are the cells healthy and within the optimal passage number? Check_Agonist->Check_Cells Yes Conclusion Differentiate between receptor loss and reduced signaling. Check_Agonist->Conclusion No, Address Issue Quantify_Receptors Perform radioligand binding to assess receptor downregulation. Check_Cells->Quantify_Receptors Yes Check_Cells->Conclusion No, Address Issue Normalize_Data Normalize functional data to receptor number. Quantify_Receptors->Normalize_Data Normalize_Data->Conclusion

References

Technical Support Center: Enhancing the Purity of Synthesized Soterenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of soterenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during this compound synthesis?

A1: Impurities in synthesized this compound can be broadly categorized as:

  • Process-related impurities: These arise from side reactions, unreacted starting materials, or intermediates from the synthetic pathway. Common examples could include incompletely reacted precursors or byproducts from acylation and reduction steps.

  • Degradation products: this compound, like other catecholamines, can be susceptible to oxidation and other degradation pathways, especially when exposed to air, light, or non-optimal pH conditions during workup and storage.

  • Residual solvents: Solvents used during the synthesis and purification steps may be present in the final product if not effectively removed.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for quantifying impurities. Mass Spectrometry (MS) can be coupled with LC (LC-MS) to identify the molecular weights of impurities, aiding in their structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the final product and identifying and quantifying impurities, especially when authentic standards for the impurities are not available. Gas Chromatography (GC) is the standard method for determining residual solvents.

Q3: What are the initial steps to take when a synthesized batch of this compound shows low purity?

A3: When faced with a low-purity batch, the first step is to use analytical methods like HPLC and LC-MS to identify the impurities. Understanding the nature of the main impurities (e.g., starting materials, byproducts, or degradation products) will guide the selection of the most appropriate purification strategy. Reviewing the reaction conditions and work-up procedures can also provide insights into the source of the impurities.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Presence of Unreacted Starting Materials or Intermediates
  • Problem: HPLC analysis indicates the presence of significant amounts of starting materials (e.g., N-(4-amino-3-hydroxyphenyl)methanesulfonamide) or key intermediates.

  • Possible Causes:

    • Incomplete reaction due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

    • Incorrect stoichiometry of reagents.

    • Deactivation of reagents or catalysts.

  • Solutions:

    • Reaction Optimization: Ensure the reaction is monitored to completion (e.g., by TLC or HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

    • Reagent Stoichiometry: Carefully re-evaluate and precisely measure the molar ratios of the reactants.

    • Purification: If the impurity is a starting material, it can often be removed by recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be selected to maximize the solubility of this compound at high temperatures and minimize it at low temperatures, while the impurity remains in the mother liquor.

Issue 2: Formation of Colored Impurities (Oxidation)
  • Problem: The isolated this compound product is off-white, yellow, or brown, suggesting the presence of oxidation products.

  • Possible Causes:

    • The catechol moiety of this compound is susceptible to oxidation, especially in the presence of oxygen (air), light, or trace metal ions, and at neutral or basic pH.

  • Solutions:

    • Inert Atmosphere: Conduct the synthesis, work-up, and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Control of pH: Keep the pH of aqueous solutions acidic during work-up and purification, as catecholamines are more stable at lower pH.

    • Use of Antioxidants: In some cases, small amounts of antioxidants like sodium metabisulfite can be used during the work-up to prevent oxidation.

    • Purification: Activated carbon (charcoal) treatment of a solution of the crude product can sometimes be effective in removing colored impurities. Subsequent recrystallization or chromatography is then necessary.

Issue 3: Poor Yield After Recrystallization
  • Problem: A significant loss of product is observed after recrystallization, resulting in a low yield.

  • Possible Causes:

    • The chosen recrystallization solvent or solvent system is too good a solvent for this compound, even at low temperatures.

    • Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.

    • The cooling process was too rapid, leading to the formation of fine crystals or oils instead of a good crystalline solid.

  • Solutions:

    • Solvent Selection: Perform small-scale solvent screening to find a solvent or solvent pair where this compound has high solubility when hot and low solubility when cold. Common solvent systems for polar compounds include ethanol/water, methanol/water, or acetone/water.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Controlled Cooling: Allow the hot solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.

    • Second Crop: The mother liquor from the first filtration can be concentrated to obtain a second crop of crystals, which may be of slightly lower purity.

Issue 4: Tailing or Broad Peaks in HPLC Analysis
  • Problem: During HPLC analysis, the peak for this compound or impurities is broad or shows tailing, making accurate quantification difficult.

  • Possible Causes:

    • Secondary interactions between the basic amine group of this compound and residual silanol groups on the silica-based stationary phase.

    • Inappropriate mobile phase pH.

    • Column degradation.

  • Solutions:

    • Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites on the column.

    • pH Adjustment: Adjust the pH of the aqueous component of the mobile phase to be acidic (e.g., using formic acid or phosphoric acid) to ensure that the amine is protonated.

    • Use of a Different Column: Consider using a column with end-capping or a different stationary phase chemistry that is more suitable for basic analytes.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization 98.0 - 99.5%Simple, cost-effective, scalable.Can lead to significant product loss in the mother liquor. May not remove impurities with similar solubility profiles.
Flash Column Chromatography >99.5%High resolution, capable of separating closely related impurities.More time-consuming and requires more solvent than recrystallization. Can be less scalable.
Preparative HPLC >99.9%Highest resolution, ideal for obtaining highly pure material for use as an analytical standard.Expensive, low throughput, requires specialized equipment.

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride
  • Solvent Selection: In a series of small test tubes, test the solubility of crude this compound hydrochloride in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures such as ethanol/water). The ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography of this compound
  • Stationary Phase: Pack a glass column with silica gel.

  • Mobile Phase Selection: Determine a suitable mobile phase system using thin-layer chromatography (TLC). A common mobile phase for polar, basic compounds might be a mixture of dichloromethane/methanol or ethyl acetate/methanol, often with a small percentage of a base like triethylamine to prevent peak tailing. The ideal system should give the this compound a retention factor (Rf) of approximately 0.3.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent. If the compound is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry silica loaded onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Soterenol_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start N-(4-amino-3-hydroxyphenyl) methanesulfonamide step1 Acylation with Chloroacetyl Chloride start->step1 intermediate1 N-(4-(2-chloroacetamido)-3-hydroxyphenyl) methanesulfonamide step1->intermediate1 step2 Amination with Isopropylamine intermediate1->step2 intermediate2 N-(4-(2-(isopropylamino)acetamido)-3-hydroxyphenyl) methanesulfonamide step2->intermediate2 step3 Reduction of Amide Carbonyl intermediate2->step3 crude_this compound Crude this compound step3->crude_this compound recrystallization Recrystallization crude_this compound->recrystallization chromatography Column Chromatography crude_this compound->chromatography pure_this compound Pure this compound recrystallization->pure_this compound chromatography->pure_this compound

Caption: A logical workflow for the synthesis and purification of this compound.

Purification_Troubleshooting cluster_analysis Problem Identification cluster_solutions Potential Solutions start Low Purity this compound analysis Analyze by HPLC / LC-MS start->analysis identify_impurities Identify Major Impurities analysis->identify_impurities unreacted_sm Unreacted Starting Material identify_impurities->unreacted_sm Impurity is Starting Material oxidation Oxidation Products identify_impurities->oxidation Impurity is Colored byproducts Reaction Byproducts identify_impurities->byproducts Impurity is Side-Product recrystallization Optimize Recrystallization unreacted_sm->recrystallization chromatography Perform Column Chromatography unreacted_sm->chromatography oxidation->recrystallization inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere byproducts->chromatography reaction_optimization Optimize Reaction Conditions byproducts->reaction_optimization

Technical Support Center: Analytical Method Validation for Soterenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the analytical method validation for the quantification of soterenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue in HPLC analysis and can compromise the accuracy and precision of quantification.[1][2] Here are the primary causes and corresponding troubleshooting steps:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes like this compound, causing peak tailing.[3]

    • Solution:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound to ensure it is fully protonated and less likely to interact with silanols.[2]

      • Use a Buffer: Incorporate a buffer (e.g., ammonium formate or ammonium acetate) in the mobile phase to maintain a consistent pH and mask silanol interactions.[3][4]

      • End-Capped Column: Utilize a modern, end-capped HPLC column with minimal residual silanol activity.[4]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4][5]

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.[4]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[1][2]

    • Solution:

      • Backflush the column: Reverse the column direction and flush with a strong solvent to remove particulates from the inlet frit.[1]

      • Column Regeneration: Follow the manufacturer's instructions for column washing and regeneration.

      • Replace the column: If the issue persists, the column may be irreversibly damaged and require replacement.[2]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[2]

    • Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to minimize dead volume.

Issue 2: Inconsistent Retention Times

Question: The retention time for this compound is shifting between injections. What could be causing this variability?

Answer:

Consistent retention times are critical for reliable peak identification and integration. Fluctuations can be caused by several factors:

  • Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to retention time shifts.

    • Solution:

      • Prepare fresh mobile phase daily and ensure accurate mixing of all components.

      • Degas the mobile phase to prevent bubble formation in the pump.

  • Pump and Flow Rate Issues: An unstable flow rate from the HPLC pump will directly impact retention times.

    • Solution:

      • Prime the pump to remove any air bubbles.

      • Check for leaks in the pump seals and fittings.

      • Perform a flow rate calibration to ensure accuracy.

  • Column Temperature Fluctuations: Changes in column temperature can affect the viscosity of the mobile phase and the analyte's interaction with the stationary phase.

    • Solution: Use a column oven to maintain a constant and uniform temperature throughout the analysis.

Issue 3: Matrix Effects in LC-MS/MS Analysis

Question: I am observing signal suppression/enhancement for this compound when analyzing biological samples (e.g., plasma, urine). How can I mitigate matrix effects?

Answer:

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, leading to inaccurate quantification.[6]

  • Effective Sample Preparation: The primary strategy to combat matrix effects is to remove interfering components before analysis.[7][8]

    • Solution:

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and selectively isolating the analyte.[7]

      • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent where it is soluble, leaving behind many matrix interferences.[9]

      • Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile or methanol can remove a significant portion of the matrix.[8]

  • Chromatographic Separation: Optimizing the HPLC method can help separate this compound from co-eluting matrix components.

    • Solution: Adjust the mobile phase gradient, or try a different column chemistry to improve the resolution between this compound and interfering peaks.

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard (e.g., this compound-d3) is the most effective way to compensate for matrix effects. The SIL standard will experience the same ionization suppression or enhancement as the analyte, allowing for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters I need to assess for a this compound quantification method according to regulatory guidelines (ICH/FDA)?

A1: According to the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, the following parameters are essential for validating an analytical method for drug quantification:[4][10]

  • Specificity/Selectivity: The ability of the method to accurately measure this compound in the presence of other components, such as impurities, degradation products, and matrix components.[10] This is often assessed through forced degradation studies and analysis of blank matrix samples.[11][12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of this compound in samples within a given range.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by analyzing samples with known concentrations of this compound.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[10]

  • Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]

  • Stability: The chemical stability of this compound in the biological matrix under specific storage and processing conditions.[13]

Q2: How do I perform a forced degradation study for this compound?

A2: Forced degradation studies, or stress testing, are conducted to demonstrate the specificity and stability-indicating nature of an analytical method.[11][12][14] The drug substance is subjected to various stress conditions to produce degradation products. Typical stress conditions include:

  • Acid Hydrolysis: this compound is treated with a dilute acid (e.g., 0.1 M HCl) at room temperature or elevated temperature.

  • Base Hydrolysis: The drug is exposed to a dilute base (e.g., 0.1 M NaOH).

  • Oxidation: this compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[11]

  • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60-80°C).

  • Photodegradation: The drug is exposed to UV and visible light to assess its photostability.

The stressed samples are then analyzed by the developed method to ensure that the degradation product peaks are well-resolved from the main this compound peak.

Q3: What are typical acceptance criteria for the validation parameters?

A3: While specific acceptance criteria may vary depending on the application and regulatory requirements, the following are generally accepted for bioanalytical method validation:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LOQ)
Precision (%RSD) ≤ 15% (≤ 20% at the LOQ)
Recovery Consistent, precise, and reproducible
Stability Analyte concentration within ±15% of the initial concentration

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Quantification in Pharmaceutical Dosage Forms

This protocol is adapted from methods developed for similar compounds and serves as a starting point for method development and validation.[15]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with formic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting gradient could be 95:5 (Buffer:Organic) ramping to 20:80 over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: UV detection at the maximum absorbance wavelength of this compound (to be determined, likely around 270-280 nm).

    • Injection Volume: 10-20 µL

    • Column Temperature: 30°C

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Crush tablets or dissolve the contents of capsules in the mobile phase, sonicate to ensure complete dissolution, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration curve range.

Protocol 2: LC-MS/MS Method for this compound Quantification in Human Plasma

This protocol is based on established bioanalytical methods for similar small molecules.[16][17]

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system capable of delivering accurate gradients at high pressures.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Column: A fast-separating C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: 0.1% Formic acid in acetonitrile

    • Gradient: A fast gradient suitable for high-throughput analysis (e.g., 5% B to 95% B in 2-3 minutes).

    • Flow Rate: 0.4-0.5 mL/min

    • Ionization Mode: Positive ESI

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by infusing the standards into the mass spectrometer.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

    • Load 100 µL of plasma sample (pre-spiked with internal standard) onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute this compound with a suitable elution solvent (e.g., methanol containing a small percentage of ammonia or formic acid).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase and inject it into the LC-MS/MS system.

Visualizations

Experimental_Workflow_HPLC_UV cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing S1 Weigh this compound Reference Standard S2 Prepare Stock Solution (1 mg/mL) S1->S2 S3 Prepare Working Standards (1-100 µg/mL) S2->S3 A1 Inject into HPLC System S3->A1 Standards S4 Prepare Sample from Dosage Form S5 Filter Sample (0.45 µm) S4->S5 S5->A1 Sample A2 Chromatographic Separation (C18 Column) A1->A2 A3 UV Detection A2->A3 D1 Generate Calibration Curve A3->D1 Peak Areas D2 Quantify this compound in Sample A3->D2 D1->D2 Calibration Function

Caption: Workflow for this compound Quantification by HPLC-UV.

Experimental_Workflow_LC_MS_MS cluster_prep Plasma Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis P1 Spike Plasma with Internal Standard P3 Load Sample P1->P3 P2 Condition SPE Cartridge P2->P3 P4 Wash Cartridge P3->P4 P5 Elute this compound P4->P5 P6 Evaporate Eluate P5->P6 P7 Reconstitute P6->P7 A1 Inject into LC-MS/MS System P7->A1 A2 UHPLC Separation A1->A2 A3 MS/MS Detection (MRM) A2->A3 D1 Integrate Peak Areas (Analyte & IS) A3->D1 D2 Calculate Peak Area Ratios D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: Bioanalytical Workflow for this compound in Plasma by LC-MS/MS.

Troubleshooting_Logic cluster_peak Peak Shape Troubleshooting cluster_retention Retention Time Troubleshooting cluster_sensitivity Sensitivity Troubleshooting start Problem Observed peak_shape Poor Peak Shape Tailing Fronting Broadening start->peak_shape retention_shift Retention Time Shift Increasing Decreasing Inconsistent start->retention_shift sensitivity Low Sensitivity/Signal No Peak Small Peak start->sensitivity check_column Check Column (Age, Contamination) peak_shape:f0->check_column check_mobile_phase Check Mobile Phase (pH, Composition) peak_shape:f0->check_mobile_phase check_overload Check for Column Overload peak_shape:f0->check_overload check_connections Check System Connections (Dead Volume) peak_shape:f0->check_connections rt_mobile_phase Verify Mobile Phase Preparation & Degassing retention_shift:f2->rt_mobile_phase rt_pump Check Pump (Leaks, Flow Rate) retention_shift:f2->rt_pump rt_temp Ensure Stable Column Temperature retention_shift:f2->rt_temp sens_sample_prep Optimize Sample Preparation (Extraction) sensitivity:f1->sens_sample_prep sens_ms_tuning Tune Mass Spectrometer sensitivity:f1->sens_ms_tuning sens_matrix Investigate Matrix Effects sensitivity:f1->sens_matrix

Caption: Logical Flow for Troubleshooting Common HPLC/LC-MS Issues.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Soterenol and Isoproterenol on Airway Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of soterenol and isoproterenol on airway smooth muscle, drawing upon key experimental data to inform research and development in respiratory therapeutics.

Executive Summary

Isoproterenol, a non-selective β-adrenergic agonist, has long served as a benchmark for bronchodilator efficacy. This compound, a related compound, has also been investigated for its effects on airway smooth muscle. This guide synthesizes in vitro data to compare their potency, intrinsic activity, and receptor binding characteristics. While both agents induce relaxation of airway smooth muscle, isoproterenol generally exhibits higher potency. This compound, however, has been characterized as a partial agonist, which may have implications for its clinical profile.

Quantitative Comparison of Efficacy

The following table summarizes the key quantitative parameters for this compound and isoproterenol based on in vitro studies on guinea pig tracheal smooth muscle.

ParameterThis compoundIsoproterenolReference
EC50 (Tracheal Relaxation) 1.8 x 10⁻⁸ M2.9 x 10⁻⁹ M[1]
Intrinsic Activity Partial AgonistFull Agonist[2]
Receptor Binding Affinity (Ki) Data not available~11.8 nM (High affinity state for β2AR)[3]

EC50 values represent the concentration of the agonist that produces 50% of the maximal response. Intrinsic activity refers to the ability of a drug to elicit a maximal response.

Signaling Pathways and Experimental Workflow

The relaxation of airway smooth muscle by both this compound and isoproterenol is primarily mediated through the activation of β2-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP).

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound / Isoproterenol B2AR β2-Adrenergic Receptor Agonist->B2AR G_Protein Gs Protein B2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation leads to

Figure 1. β2-Adrenergic Receptor Signaling Pathway.

A typical experimental workflow to assess the efficacy of these compounds on airway smooth muscle is outlined below.

A Tissue Preparation (e.g., Guinea Pig Trachea) B Mounting in Organ Bath (Krebs-Henseleit Solution, 37°C, 95% O2/5% CO2) A->B C Equilibration (Apply Optimal Resting Tension) B->C D Induce Contraction (e.g., Histamine, Methacholine) C->D E Cumulative Addition of Agonist (this compound or Isoproterenol) D->E F Measure Isometric Tension (Force Transducer) E->F G Data Analysis (Construct Dose-Response Curve, Calculate EC50) F->G

Figure 2. Experimental Workflow for Tracheal Relaxation Assay.

Detailed Experimental Protocols

In Vitro Tracheal Smooth Muscle Relaxation Assay

This protocol is adapted from studies assessing the relaxant effects of β-adrenergic agonists on isolated guinea pig trachea.

a. Tissue Preparation:

  • Male Hartley guinea pigs (250-350 g) are euthanized by a humane method.

  • The trachea is rapidly excised and placed in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

  • The trachea is cleaned of adhering connective tissue and cut into rings, each 2-3 cartilage bands in width.

b. Organ Bath Setup:

  • Tracheal rings are suspended between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.

  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.

c. Experimental Procedure:

  • An optimal resting tension of 1 g is applied to the tracheal rings, and they are allowed to equilibrate for at least 60 minutes. During this period, the Krebs-Henseleit solution is changed every 15 minutes.

  • After equilibration, the tissues are contracted with a submaximal concentration of a contractile agent such as histamine (10⁻⁵ M) or methacholine to induce a stable tonic contraction.

  • Once a stable contraction plateau is reached, a cumulative concentration-response curve is generated by the stepwise addition of this compound or isoproterenol to the organ bath.

  • The relaxation at each concentration is recorded as a percentage of the pre-induced contraction.

d. Data Analysis:

  • The concentration of the agonist that produces 50% of the maximum relaxation (EC50) is calculated by non-linear regression analysis of the concentration-response curve.

β-Adrenergic Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of this compound and isoproterenol to β-adrenergic receptors.

a. Membrane Preparation:

  • Airway smooth muscle tissue or cells expressing β2-adrenergic receptors are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the binding buffer.

b. Binding Assay:

  • The binding assay is performed in a final volume of 250 µL containing the membrane preparation, a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [³H]dihydroalprenolol), and varying concentrations of the competing unlabeled ligand (this compound or isoproterenol).

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 1 µM propranolol).

  • The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

c. Separation and Detection:

  • The assay is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

d. Data Analysis:

  • The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The equilibrium dissociation constant (Ki) for the competing ligand is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

cAMP Accumulation Assay

This protocol describes a method to measure the functional consequence of β-adrenergic receptor activation.

a. Cell Culture and Treatment:

  • Human airway smooth muscle cells are cultured to near confluence in appropriate growth medium.

  • Prior to the assay, the growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation.

  • The cells are then stimulated with varying concentrations of this compound or isoproterenol for a defined time at 37°C.

b. Cell Lysis and cAMP Measurement:

  • The stimulation is terminated by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl).

  • The intracellular cAMP concentration in the cell lysates is determined using a commercially available cAMP enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.

c. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The cAMP levels in the samples are interpolated from the standard curve and are typically normalized to the protein concentration of the cell lysate.

  • The concentration of the agonist that produces 50% of the maximal cAMP accumulation (EC50) is determined from the dose-response curve.

References

validation of soterenol's selectivity for beta-2 over beta-1 adrenergic receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of soterenol's selectivity for the beta-2 adrenergic receptor (β2AR) over the beta-1 adrenergic receptor (β1AR). While direct, recent quantitative comparisons for this compound are limited in readily available literature, this document synthesizes historical data and contrasts it with modern pharmacological data for other prominent β2-agonists. The information is intended to offer a comprehensive understanding of the experimental validation of its receptor selectivity.

Comparative Receptor Binding and Functional Potency

The selectivity of a beta-adrenergic agonist is a critical determinant of its therapeutic window, distinguishing between desired effects (e.g., bronchodilation via β2AR) and potential side effects (e.g., cardiac stimulation via β1AR). This selectivity is quantified through binding affinity (Ki) and functional potency (EC50 or pD2).

Table 1: Beta-Adrenergic Receptor Binding Affinities (pKi)

CompoundpKi at human β1ARpKi at human β2ARβ2/β1 Selectivity Ratio (Binding)
This compound Data not available from recent comprehensive studiesData not available from recent comprehensive studies-
Isoproterenol 6.47.04
Salbutamol 5.26.520
Formoterol 6.18.6316
Salmeterol 5.79.33981

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The selectivity ratio is calculated from the antilog of the difference in pKi values.

Table 2: Beta-Adrenergic Receptor Functional Potencies (pD2)

CompoundpD2 at human β1ARpD2 at human β2ARβ2/β1 Selectivity Ratio (Function)
This compound Data not available from recent comprehensive studiesData not available from recent comprehensive studies-
Isoproterenol 7.78.23.2
Salbutamol 5.97.325
Formoterol 6.59.0316
Salmeterol 6.48.5126

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency. The selectivity ratio is calculated from the antilog of the difference in pD2 values.

Experimental Protocols

The determination of a beta-agonist's selectivity profile relies on standardized in vitro assays. The two primary methods are radioligand binding assays and functional assays measuring downstream signaling.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of this compound and other agonists for β1AR and β2AR.

Methodology:

  • Receptor Preparation: Membranes are prepared from cells stably expressing a high density of either human β1AR or β2AR (e.g., CHO or HEK293 cells).

  • Radioligand: A non-selective, high-affinity radiolabeled antagonist, such as [³H]dihydroalprenol ([³H]DHA) or [³H]CGP-12177, is used to label the receptors.

  • Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation and Counting: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound. The radioactivity retained on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation)

These assays measure the cellular response to receptor activation, providing a measure of the compound's potency (EC50) and efficacy.

Objective: To determine the half-maximal effective concentration (EC50) of this compound and other agonists in stimulating cAMP production via β1AR and β2AR.

Methodology:

  • Cell Culture: Whole cells expressing either human β1AR or β2AR are cultured in multi-well plates.

  • Phosphodiesterase Inhibition: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine - IBMX) to prevent the degradation of cyclic AMP (cAMP).

  • Agonist Stimulation: The cells are then stimulated with a range of concentrations of the test agonist (e.g., this compound) for a defined period.

  • cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is quantified using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.

Visualizing the Mechanisms

To better understand the processes involved in determining and mediating this compound's selectivity, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor β-Adrenergic Receptor (β1 or β2) G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., muscle relaxation) PKA->Cellular_Response Phosphorylates Targets Agonist This compound (Agonist) Agonist->Receptor Binds

Caption: Beta-Adrenergic Receptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Prepare Cells/Membranes Expressing β1 or β2 Receptors Incubation Incubate with Radioligand & Competitor (Binding Assay) OR Incubate with Agonist (Functional Assay) Receptor_Source->Incubation Separation Separate Bound/Free Ligand (Binding Assay) OR Lyse Cells (Functional Assay) Incubation->Separation Quantification Quantify Radioactivity (Binding Assay) OR Measure cAMP Levels (Functional Assay) Separation->Quantification Curve_Fitting Generate Dose-Response Curve Quantification->Curve_Fitting Parameter_Calc Calculate Ki (Binding) or EC50 (Functional) Curve_Fitting->Parameter_Calc Selectivity_Ratio Determine β2/β1 Selectivity Ratio Parameter_Calc->Selectivity_Ratio

Caption: General Workflow for Determining Beta-Agonist Selectivity.

Comparative Analysis of Soterenol and Salbutamol: A Focus on Duration of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the β2-adrenergic receptor agonists soterenol and salbutamol, with a primary focus on their duration of action. Salbutamol, also known as albuterol, is a widely used short-acting bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD)[1][2][3]. This compound, an analog of salbutamol, was developed as a bronchodilator but was never commercially marketed[4]. Consequently, the available data on this compound is limited and primarily derived from early preclinical studies. This comparison summarizes the existing experimental data to offer a comparative perspective on these two molecules.

Data Summary

The quantitative data on the duration of action and related pharmacokinetic parameters for this compound and salbutamol are presented below. It is important to note the disparity in the volume of available data, with extensive clinical and preclinical information for salbutamol and very limited preclinical data for this compound.

ParameterThis compoundSalbutamol
Drug Class β-Adrenergic Receptor Agonist, Bronchodilatorβ2-Adrenergic Receptor Agonist, Bronchodilator
Development Status Never MarketedWidely Marketed
Onset of Action (Inhaled) Data not available in recent literature. Early studies suggest rapid onset.Typically within 5 minutes, with maximal effects at 15-30 minutes.[5]
Duration of Action (Inhaled) Data from preclinical studies is limited and not directly comparable to modern clinical data.3 to 6 hours.[1]
Half-life Data not available in recent literature.Approximately 3 to 6 hours.[5]
Receptor Selectivity β-adrenergic receptor agonist.Selective for β2-adrenergic receptors.[2]

Experimental Protocols

The evaluation of the duration of action for bronchodilators like this compound and salbutamol typically involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments that would be cited in a direct comparative study.

In Vitro Assessment of Bronchodilator Activity

Objective: To determine the potency and efficacy of the compounds in relaxing airway smooth muscle.

Methodology:

  • Tissue Preparation: Guinea pig tracheas are isolated and cut into spiral strips or rings.

  • Mounting: The tracheal preparations are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

  • Contraction: A contractile agent, such as histamine or methacholine, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.

  • Drug Administration: Cumulative concentrations of this compound or salbutamol are added to the organ baths.

  • Measurement: The relaxation of the tracheal muscle is measured isometrically using a force transducer.

  • Data Analysis: Concentration-response curves are plotted, and parameters such as EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect) are calculated to compare the potency and efficacy of the two drugs.

In Vivo Measurement of Bronchodilation Duration

Objective: To assess the duration of the bronchodilator effect in a living organism.

Methodology:

  • Animal Model: Anesthetized guinea pigs or dogs are often used.

  • Airway Resistance Measurement: A baseline measurement of airway resistance is obtained using techniques like whole-body plethysmography.

  • Bronchoconstriction Induction: A bronchoconstrictor, such as acetylcholine or histamine, is administered intravenously or via aerosol to induce a consistent increase in airway resistance.

  • Drug Administration: this compound or salbutamol is administered, typically via inhalation or intravenous injection.

  • Time-Course Measurement: Airway resistance is measured at regular intervals over several hours following drug administration.

  • Data Analysis: The percentage reduction in bronchoconstriction is plotted against time to determine the onset of action, peak effect, and the duration of action (time taken for the effect to return to a certain percentage of the baseline).

Signaling Pathway and Experimental Workflow

β2-Adrenergic Receptor Signaling Pathway

Both this compound and salbutamol exert their effects by acting as agonists at β2-adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors on airway smooth muscle cells leads to a signaling cascade that results in muscle relaxation and bronchodilation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound or Salbutamol Receptor β2-Adrenergic Receptor Agonist->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation leads to G cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Guinea Pig) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Instrumentation Surgical Instrumentation for Airway Resistance Measurement Anesthesia->Instrumentation Baseline Record Baseline Airway Resistance Instrumentation->Baseline Bronchoconstriction Induce Bronchoconstriction (e.g., with Histamine) Baseline->Bronchoconstriction Drug_Admin Administer this compound or Salbutamol (Inhalation/IV) Bronchoconstriction->Drug_Admin Monitoring Monitor Airway Resistance Over Time (e.g., 0-8 hours) Drug_Admin->Monitoring Data_Collection Collect and Tabulate Resistance Data Monitoring->Data_Collection Plotting Plot % Inhibition of Bronchoconstriction vs. Time Data_Collection->Plotting Comparison Compare Duration of Action (Time to 50% return to baseline) Plotting->Comparison

References

Soterenol's Adrenergic Receptor Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Soterenol, a β-adrenergic agonist, exhibits a notable degree of cross-reactivity with other adrenergic receptor subtypes, a factor of critical importance in drug development and pharmacological research. This guide provides a comparative analysis of this compound's interaction with various adrenergic receptors, supported by experimental data and methodologies, to offer a comprehensive understanding of its selectivity profile.

Quantitative Analysis of Adrenergic Receptor Activity

While primarily recognized for its β-adrenergic agonist properties, this compound demonstrates significant activity at α-adrenergic receptors. This cross-reactivity distinguishes it from other β-agonists like isoproterenol, salbutamol, and terbutaline.[1] The following table summarizes the available quantitative data on this compound's activity at different adrenergic receptor subtypes. Note: Comprehensive quantitative data (Ki or EC50 values) for this compound across a full panel of human adrenergic receptor subtypes in a single, directly comparable study is limited in the public domain. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Receptor SubtypeLigandParameterValueSpecies/TissueReference
α-Adrenoceptor This compoundFunctional ActivityPotent stimulant actionRabbit aorta, portal vein; Guinea-pig vas deferens; Cat nictitating membrane[1]
β-Adrenoceptor This compoundFunctional ActivityStimulant propertiesGuinea-pig atria and trachea[2]

Key Observation: this compound's potent stimulant action on α-adrenoceptors, leading to dose-dependent contraction of various smooth muscle tissues, is a significant aspect of its pharmacological profile that is not observed with other common β-agonists.[1] This effect was inhibited by the α-blocker phentolamine, confirming the involvement of α-adrenergic receptors.[1]

Signaling Pathways

The primary signaling pathway for β2-adrenergic receptors, the main target of this compound, involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). This second messenger then activates protein kinase A (PKA), leading to various cellular responses. This compound's cross-reactivity with α1-adrenergic receptors would involve the Gq protein signaling pathway, leading to the activation of phospholipase C and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and smooth muscle contraction.

β2-Adrenergic Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds Gs Gs Protein (αβγ) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Muscle Relaxation) PKA->CellularResponse Phosphorylates targets leading to

Caption: this compound activates the β2-adrenergic receptor, initiating a Gs-protein-mediated signaling cascade.

Experimental Protocols

The following provides a generalized methodology for a radioligand binding assay, a common technique used to determine the affinity of a ligand for a receptor.

Radioligand Displacement Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes (α1, α2, β1, β2, β3).

Materials:

  • Cell membranes expressing the specific human adrenergic receptor subtype of interest.

  • Radioligand specific for the receptor subtype (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β).

  • This compound hydrochloride.

  • Non-specific binding control (a high concentration of a non-radiolabeled antagonist for the specific receptor).

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation.

  • Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled this compound and the prepared cell membranes. Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a competing non-radiolabeled antagonist).

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.

    • Calculate the Ki value (the inhibition constant for this compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

experimental_workflow A Prepare cell membranes expressing target receptor B Incubate membranes with radioligand and varying concentrations of this compound A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity on filters C->D E Analyze data to determine IC50 and Ki values D->E

Caption: Workflow for a radioligand displacement binding assay.

Conclusion

The available evidence clearly indicates that this compound is not a highly selective β2-adrenergic agonist and possesses significant α-adrenergic stimulating properties. This cross-reactivity is a critical consideration for its therapeutic application and for its use as a pharmacological tool in research. Further quantitative studies using a standardized panel of human recombinant adrenergic receptors are necessary to fully elucidate the precise selectivity profile of this compound and to enable more direct comparisons with other adrenergic ligands. Such data would be invaluable for drug development professionals aiming to design more selective β-agonists with improved therapeutic indices.

References

A Side-by-Side Comparison of Formoterol's and Soterenol's Signaling Bias at the β2-Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the signaling properties of two β2-adrenergic receptor (β2AR) agonists: formoterol, a widely used long-acting β2-agonist (LABA), and soterenol. The focus is on their signaling bias, the phenomenon where a ligand preferentially activates one downstream signaling pathway over another. Understanding this bias is crucial for developing safer and more effective therapeutics.

While extensive data exists for formoterol, characterizing it as a relatively balanced agonist in terms of G-protein (Gs) versus β-arrestin signaling, there is a notable lack of publicly available experimental data directly assessing the signaling bias of this compound. This guide will present the known quantitative data for formoterol and provide the experimental framework through which this compound could be evaluated, thereby highlighting a significant gap in the current pharmacological landscape.

β2-Adrenergic Receptor Signaling Pathways

The β2-adrenergic receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of respiratory diseases like asthma and COPD. Its activation triggers two primary signaling cascades:

  • The Gs-cAMP Pathway: This canonical pathway is responsible for the desired therapeutic effect of bronchodilation. Agonist binding to the β2AR activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in smooth muscle relaxation.

  • The β-Arrestin Pathway: This pathway is primarily involved in receptor desensitization and internalization, which can lead to tolerance to the drug's effects. Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor, creating a binding site for β-arrestins. β-arrestin binding uncouples the receptor from Gs, terminating G-protein signaling, and can also initiate its own downstream signaling events, some of which have been associated with adverse effects.

A biased agonist will show a preference for activating one of these pathways over the other. A Gs-biased agonist would theoretically provide potent bronchodilation with reduced receptor desensitization and fewer side effects.

G_protein_and_beta_arrestin_signaling_pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_Gs Gs-cAMP Pathway cluster_barrestin β-Arrestin Pathway Agonist Agonist (Formoterol / this compound) b2AR β2-Adrenergic Receptor Agonist->b2AR binds Gs Gs-protein b2AR->Gs activates GRK GRK b2AR->GRK activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation b2AR_P Phosphorylated β2AR GRK->b2AR_P phosphorylates b_arrestin β-Arrestin b2AR_P->b_arrestin recruits Desensitization Desensitization & Internalization b_arrestin->Desensitization Downstream Downstream Signaling b_arrestin->Downstream

β2-Adrenergic Receptor Signaling Pathways

Quantitative Comparison of Signaling Bias

The signaling bias of a ligand is often quantified by comparing its potency (EC50) and efficacy (Emax) for the Gs-cAMP pathway versus the β-arrestin recruitment pathway. A "bias factor" can be calculated to represent the degree of preference for one pathway. Formoterol has been characterized as a relatively balanced agonist, meaning it activates both pathways with similar efficacy.

Unfortunately, direct experimental data on the signaling bias of this compound is not available in the peer-reviewed literature. Therefore, a direct quantitative comparison is not possible at this time. The table below summarizes the available data for formoterol and indicates the missing data for this compound.

LigandPathwayPotency (pEC50)Efficacy (Emax)Bias Factor (relative to a reference)
Formoterol Gs (mGs recruitment)8.0 ± 0.2[1]100% (reference)[2]0 (reference)[2]
β-arrestin2 recruitment7.9 ± 0.4[1]100% (reference)[2]0 (reference)[2]
This compound Gs (mGs recruitment)Data not availableData not availableData not available
β-arrestin2 recruitmentData not availableData not availableData not available

Note: The data for formoterol is derived from a study where it was used as the reference "balanced" agonist.[1][2] The bias factor of 0 indicates this balanced profile.

Experimental Protocols for Assessing Signaling Bias

To determine the signaling bias of a compound like this compound, a series of in vitro experiments are required. A common and robust method is the Bioluminescence Resonance Energy Transfer (BRET) assay.

BRET Assay for G-protein and β-arrestin Recruitment

Objective: To quantify the potency and efficacy of a ligand in inducing the interaction between the β2-adrenergic receptor and either the Gs protein or β-arrestin.

Principle: BRET is a proximity-based assay that measures the interaction between two proteins tagged with a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., green fluorescent protein, GFP). When the two proteins interact, the energy from the luciferase is transferred to the GFP, which then emits light at its characteristic wavelength. The ratio of GFP to Rluc emission is the BRET signal.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used as they are easily transfected and provide a low-background system.

  • Transfection:

    • For Gs recruitment: Cells are co-transfected with plasmids encoding for β2AR fused to Rluc (β2AR-Rluc) and a Gs protein subunit (e.g., Gαs) fused to GFP (Gαs-GFP). To assess the recruitment of a mini-Gs protein, which is a truncated and engineered Gαs subunit often used for structural and biochemical studies, cells would be transfected with β2AR-Rluc and mini-Gs-GFP.

    • For β-arrestin recruitment: Cells are co-transfected with plasmids for β2AR-Rluc and β-arrestin2 fused to GFP (β-arrestin2-GFP).

  • Cell Culture: Transfected cells are cultured for 24-48 hours to allow for protein expression.

  • Assay Protocol:

    • Cells are harvested and seeded into a white, 96-well microplate.

    • The cells are then stimulated with increasing concentrations of the test ligand (e.g., this compound) and a reference ligand (e.g., formoterol).

    • The luciferase substrate (e.g., coelenterazine h) is added.

    • The plate is read using a microplate reader capable of detecting both the donor and acceptor emission wavelengths.

  • Data Analysis:

    • The BRET ratio is calculated for each well.

    • Dose-response curves are generated by plotting the BRET ratio against the ligand concentration.

    • The potency (EC50) and efficacy (Emax) for each pathway are determined from these curves using non-linear regression.

    • The signaling bias is then calculated using an appropriate mathematical model, such as the Black and Leff operational model, comparing the relative potency and efficacy of the test ligand to a reference balanced agonist.

BRET_Assay_Workflow cluster_preparation Assay Preparation cluster_experiment Experiment cluster_analysis Data Analysis Transfection Co-transfect HEK293 cells with: 1. β2AR-Rluc 2. Gs-GFP or β-arrestin2-GFP Culture Culture cells for 24-48h Transfection->Culture Seeding Seed cells into 96-well plate Culture->Seeding Stimulation Stimulate with varying concentrations of this compound and Formoterol Seeding->Stimulation Substrate Add luciferase substrate Stimulation->Substrate Reading Read plate for Rluc and GFP emissions Substrate->Reading Calculation Calculate BRET ratio Reading->Calculation Curves Generate dose-response curves Calculation->Curves Parameters Determine pEC50 and Emax Curves->Parameters Bias Calculate signaling bias Parameters->Bias

Experimental Workflow for BRET-based Signaling Bias Assay

Conclusion and Future Directions

The available evidence strongly characterizes formoterol as a balanced agonist at the β2-adrenergic receptor, activating both the therapeutically beneficial Gs-cAMP pathway and the desensitization-associated β-arrestin pathway to a similar extent.[2] In stark contrast, there is a clear absence of published data on the signaling bias of this compound. This represents a critical knowledge gap.

Future research should prioritize the characterization of this compound's signaling profile using established methods such as the BRET assay described above. Such studies would not only elucidate the pharmacological properties of this compound but also contribute to a broader understanding of how ligand structure dictates functional selectivity at the β2AR. For drug development professionals, this information is invaluable for the rational design of next-generation β2AR agonists with improved therapeutic profiles. Researchers are encouraged to undertake a direct, side-by-side comparison of this compound and formoterol to definitively place this compound within the landscape of biased agonism.

References

A Comparative Pharmacological Profile of Soterenol and Other β2-Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals validating the pharmacological characteristics of the β2-adrenergic receptor agonist, soterenol, in comparison to established alternatives such as salbutamol, formoterol, and salmeterol.

This guide provides a comprehensive analysis of the reported pharmacological profile of this compound, a β-adrenergic receptor agonist, and juxtaposes it with commonly used β2-agonists in respiratory medicine. The data presented herein is curated from various in vitro studies to offer a quantitative comparison of their receptor binding affinities and functional potencies. Detailed experimental protocols for key assays are also provided to aid in the validation and replication of these findings.

Comparative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound and its comparators—salbutamol, salmeterol, and formoterol—at β1 and β2-adrenergic receptors. This data is crucial for understanding the potency and selectivity of these compounds.

DrugReceptor SubtypeParameterValueSpecies/TissueReference
This compound β-AdrenergicRelative Potency2-6 times less active than IsoprenalineGuinea Pig (various tissues)[1]
Salbutamol β2-Adrenergic-log EC50 (M)7.82 ± 0.08Guinea Pig Trachea[2][3]
β2-AdrenergicpKA5.9Guinea Pig Trachea[4]
Salmeterol β2-AdrenergicKi (nM)1.5Human WT β2AR
β1/β2 SelectivityKi Ratio (β1/β2)~1500Human WT β1/β2AR
β2-Adrenergic-log EC50 (M)7.50 ± 0.13Guinea Pig Trachea[2][3]
β2-AdrenergicpA29.0Guinea Pig Trachea[5]
β2-AdrenergicpKA7.4Guinea Pig Trachea[4]
Formoterol β2-Adrenergic-log EC50 (M)9.32 ± 0.05Guinea Pig Trachea[2][3]
β2-AdrenergicEC50 (nM)~1Guinea Pig Trachea & Human Bronchus[6]

Table 1: In Vitro Pharmacological Data of this compound and Comparator β2-Adrenergic Agonists.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for researchers aiming to replicate and validate the pharmacological profiles of these compounds.

Radioligand Binding Assay for β-Adrenergic Receptors

This assay is employed to determine the binding affinity (Ki or Kd) of a compound to specific receptor subtypes.

1. Membrane Preparation:

  • Tissues or cells expressing the target β-adrenergic receptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors.

  • The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]dihydroalprenolol), and varying concentrations of the unlabeled test compound (e.g., this compound or a comparator).

  • Separate wells are included to measure total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled antagonist).

3. Incubation and Filtration:

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity on each filter is measured using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

  • The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Adenylyl Cyclase Activation

This assay measures the functional potency (EC50) and efficacy (Emax) of a β-adrenergic agonist by quantifying the production of cyclic AMP (cAMP), a downstream second messenger.

1. Cell Culture and Treatment:

  • Cells expressing the β-adrenergic receptor of interest are cultured to an appropriate density.

  • The cells are then treated with varying concentrations of the agonist (e.g., this compound or a comparator).

2. cAMP Accumulation:

  • The agonist stimulation leads to the activation of adenylyl cyclase, which converts ATP to cAMP.

  • The reaction is typically carried out in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

3. Cell Lysis and cAMP Measurement:

  • After a defined incubation period, the cells are lysed to release the intracellular cAMP.

  • The concentration of cAMP in the cell lysate is quantified using a variety of methods, such as competitive enzyme immunoassays (EIA) or commercially available kits based on fluorescence or luminescence.

4. Data Analysis:

  • A dose-response curve is generated by plotting the measured cAMP concentration against the logarithm of the agonist concentration.

  • The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum response) are determined from the curve using non-linear regression analysis.

Isolated Tissue Assay: Guinea Pig Trachea Relaxation

This ex vivo assay assesses the functional potency of a bronchodilator by measuring its ability to relax pre-contracted airway smooth muscle.

1. Tissue Preparation:

  • A guinea pig is euthanized, and the trachea is carefully dissected and cleaned of adhering connective tissue.

  • The trachea is cut into rings or strips and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

2. Contraction and Relaxation Measurement:

  • The tracheal preparations are connected to an isometric force transducer to record changes in muscle tension.

  • The tissues are pre-contracted with a spasmogen such as histamine or carbachol to induce a stable level of tone.

  • Cumulative concentrations of the β-agonist (e.g., this compound or a comparator) are then added to the organ bath, and the resulting relaxation of the tracheal muscle is recorded.

3. Data Analysis:

  • The relaxation at each agonist concentration is expressed as a percentage of the maximal relaxation induced by a standard full agonist (e.g., isoprenaline) or as a percentage reversal of the pre-contraction tone.

  • A concentration-response curve is constructed, and the EC50 value is determined to quantify the potency of the agonist in relaxing the airway smooth muscle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway activated by β2-adrenergic agonists and a typical experimental workflow for a radioligand binding assay.

G cluster_membrane Cell Membrane b2ar β2-Adrenergic Receptor gs Gs Protein b2ar->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts ATP to agonist Agonist (this compound, etc.) agonist->b2ar Binds to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates relaxation Smooth Muscle Relaxation pka->relaxation Leads to

β2-Adrenergic Receptor Signaling Pathway

G start Start prep Prepare Cell Membranes with β2-AR start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Vacuum Filtration to Separate Bound & Free Ligand incubate->filter count Scintillation Counting to Measure Radioactivity filter->count analyze Data Analysis: IC50 & Ki Calculation count->analyze end End analyze->end

Radioligand Binding Assay Workflow

References

A Comparative Study: Metabolic Stability of Soterenol Versus Modern Beta-Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of the historical beta-agonist soterenol against a panel of modern, long-acting beta-agonists (LABAs) currently in clinical use. The objective is to offer a clear comparison of their metabolic profiles, supported by available experimental data and detailed methodologies for key in vitro assays. This information is intended to aid researchers and drug development professionals in understanding the metabolic liabilities and advantages of different generations of beta-agonists.

Introduction to Beta-Agonists and Metabolic Stability

Beta-adrenergic receptor agonists are a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic efficacy is not solely dependent on their pharmacological activity but also significantly influenced by their pharmacokinetic properties, particularly their metabolic stability. A drug's metabolic stability determines its half-life, bioavailability, and potential for drug-drug interactions, thereby impacting its dosing frequency and safety profile. Early generation beta-agonists, like this compound, have been largely superseded by modern LABAs, which were designed for improved duration of action and metabolic stability.

Comparative Metabolic Stability Data

The following table summarizes the available data on the metabolic stability of this compound and selected modern beta-agonists. It is important to note that direct comparative studies under identical experimental conditions are limited, and data for this compound, an older compound, is particularly scarce in modern in vitro metabolic assays.

CompoundPrimary Metabolic PathwaysKey Metabolizing EnzymesIn Vitro Half-Life (t½) in Human Liver Microsomes (HLM)In Vitro Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
This compound Believed to undergo conjugation (glucuronidation and/or sulfation) of its phenolic hydroxyl groups. Potential for some oxidative metabolism.Specific CYP and UGT isoforms not extensively studied.Data not available in recent literature.Data not available in recent literature.
Salmeterol Extensive α-hydroxylation of the side chain.[1]Primarily CYP3A4.[2]Low to moderateModerate
Formoterol Primarily direct glucuronidation of the phenolic hydroxyl groups. O-demethylation followed by glucuronidation is a secondary pathway.[1][3][4]UGT1A1, UGT1A7, UGT1A9, UGT2B7 (Glucuronidation); CYP2D6, CYP2C19, CYP2C9, CYP2A6 (O-demethylation).[5]Stereoselective, with the (S,S)-enantiomer metabolizing faster than the (R,R)-enantiomer.[3][4]Stereoselective and highly variable between individuals.[3][4]
Indacaterol Hydroxylation, O-glucuronidation of the phenolic hydroxyl group, and N-glucuronidation. Unchanged drug is a major component in circulation.[6]UGT1A1 (major), CYP3A4 (minor).[7]Relatively stable.Low
Olodaterol Direct glucuronidation and O-demethylation at the methoxy moiety, followed by conjugation.[5]UGT1A1, UGT1A7, UGT1A9, UGT2B7 (Glucuronidation); CYP2C9, CYP2C8 (O-demethylation).[5]Data not available in a directly comparable format.Data not available in a directly comparable format.
Vilanterol Extensive first-pass metabolism via O-dealkylation.[8]Primarily CYP3A4.Rapidly metabolized.High

Note: The lack of specific quantitative data for this compound in modern in vitro systems like human liver microsomes (HLM) is a significant gap in the literature, reflecting its status as an older, less-studied compound in the context of modern drug metabolism science. The data for modern beta-agonists is derived from various sources and may not be directly comparable due to differences in experimental conditions.

Experimental Protocols

The assessment of metabolic stability is crucial in drug discovery and development. The following are detailed methodologies for two of the most common in vitro assays used to determine the metabolic fate of drug candidates.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is a standard, high-throughput method to evaluate the intrinsic clearance of a compound primarily due to Phase I metabolism, particularly by cytochrome P450 (CYP) enzymes.

1. Materials and Reagents:

  • Test compound and positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug).

  • Pooled human liver microsomes (HLM).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Magnesium chloride (MgCl₂).

  • Acetonitrile or other suitable organic solvent for reaction termination.

  • Internal standard for analytical quantification.

2. Experimental Procedure:

  • Preparation: Prepare stock solutions of the test compound and controls. The final incubation concentration is typically around 1 µM.

  • Incubation: In a 96-well plate, pre-warm a mixture of HLM (e.g., 0.5 mg/mL protein concentration), phosphate buffer, and MgCl₂ at 37°C.

  • Reaction Initiation: Add the test compound to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point relative to the 0-minute sample.

3. Data Analysis:

  • The percentage of the parent compound remaining is plotted against time.

  • The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein amount).

In Vitro Metabolic Stability Assay Using Human Hepatocytes

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors in a more physiologically relevant cellular environment.

1. Materials and Reagents:

  • Test compound and positive control compounds.

  • Cryopreserved or fresh human hepatocytes.

  • Hepatocyte culture medium (e.g., Williams' Medium E) with appropriate supplements.

  • Collagen-coated culture plates.

  • Organic solvent for reaction termination.

  • Internal standard for analytical quantification.

2. Experimental Procedure:

  • Cell Culture: Plate the hepatocytes on collagen-coated plates and allow them to attach and form a monolayer.

  • Preparation: Prepare a solution of the test compound in the culture medium at the desired final concentration (typically 1 µM).

  • Incubation: Remove the plating medium from the hepatocytes and add the medium containing the test compound. Incubate at 37°C in a humidified incubator with 5% CO₂.

  • Time Points: Collect samples of the incubation medium at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Termination and Sample Collection: At each time point, collect an aliquot of the medium and terminate the enzymatic activity by adding a cold organic solvent with an internal standard. The cells can also be lysed to analyze intracellular compound and metabolite concentrations.

  • Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining over time.

3. Data Analysis:

  • The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½).

  • The intrinsic clearance (CLint) is calculated and typically expressed as µL/min/10⁶ cells.

Visualizing Metabolic Pathways and Experimental Workflows

Beta-Agonist Signaling Pathway

The therapeutic effect of beta-agonists is initiated by their binding to beta-2 adrenergic receptors, leading to a cascade of intracellular events that result in bronchodilation.

G Beta-2 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BetaAgonist Beta-Agonist Beta2AR Beta-2 Adrenergic Receptor BetaAgonist->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MyosinLCK Myosin Light Chain Kinase (MLCK) PKA->MyosinLCK Inhibits Relaxation Smooth Muscle Relaxation (Bronchodilation) MyosinLCK->Relaxation Leads to G In Vitro Metabolic Stability Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Compound Prepare Test Compound and Controls Incubation Incubate Compound with System at 37°C Prep_Compound->Incubation Prep_System Prepare In Vitro System (e.g., HLM or Hepatocytes) Prep_System->Incubation Time_Sampling Collect Samples at Timed Intervals Incubation->Time_Sampling Termination Terminate Reaction Time_Sampling->Termination Sample_Processing Process Samples (e.g., Protein Precipitation) Termination->Sample_Processing LCMS_Analysis Analyze by LC-MS/MS Sample_Processing->LCMS_Analysis Data_Analysis Calculate t½ and CLint LCMS_Analysis->Data_Analysis

References

Soterenol vs. Isoproterenol: A Head-to-Head Comparison of Inotropic and Chronotropic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the inotropic (affecting the force of contraction) and chronotropic (affecting the heart rate) effects of soterenol and the well-characterized non-selective β-adrenergic agonist, isoproterenol. This analysis is supported by experimental data from studies on isolated cardiac tissues.

Executive Summary

This compound, a β-adrenoceptor agonist, demonstrates both inotropic and chronotropic activity, though with lower intrinsic activity and potency compared to the benchmark agonist, isoproterenol. A key distinguishing feature of this compound is its potent α-adrenoceptor stimulant action, a property not shared by isoproterenol. This dual agonism can lead to a different cardiovascular profile, including an increase in mean arterial blood pressure and a corresponding decrease in heart rate in vivo, which contrasts with the typical effects of isoproterenol.

Quantitative Data Comparison

The following table summarizes the comparative β-adrenoceptor effects of this compound and isoproterenol on isolated guinea-pig tissues. The data is derived from studies measuring the responses of atrial, tracheal, uterine, and ileal preparations.

ParameterThis compoundIsoproterenolReference
Relative Potency 2 to 6 times less activeBenchmark[1]
Intrinsic Activity LowerHigher[1]
Receptor Selectivity β-adrenoceptor agonist with potent α-adrenoceptor stimulant actionNon-selective β-adrenoceptor agonist

Experimental Protocols

The comparative data presented above were primarily obtained using isolated organ bath experiments with guinea-pig tissues. A detailed methodology for such experiments is outlined below.

Isolated Guinea-Pig Atria Preparation

Objective: To assess the inotropic and chronotropic effects of this compound and isoproterenol on isolated cardiac tissue.

Methodology:

  • Animal Model: Male guinea pigs are typically used.

  • Tissue Preparation:

    • The animal is euthanized, and the heart is rapidly excised and placed in a dissecting dish containing an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • The atria are carefully dissected from the ventricles. For chronotropic studies, the right atrium (containing the sinoatrial node) is used. For inotropic studies, the left atrium is often used and electrically stimulated at a constant frequency.

  • Experimental Setup:

    • The isolated atrial preparations are mounted in an organ bath containing a physiological salt solution maintained at a constant temperature (e.g., 37°C) and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

    • One end of the atrial strip is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractile force (inotropy). For spontaneously beating right atria, the rate of contraction is measured to determine chronotropic effects.

  • Data Acquisition:

    • The preparation is allowed to equilibrate for a specified period (e.g., 60 minutes) under a resting tension.

    • Cumulative concentration-response curves are generated by adding increasing concentrations of the agonist (this compound or isoproterenol) to the organ bath at set time intervals.

    • The developed tension (in grams or millinewtons) and the rate of contraction (in beats per minute) are recorded.

  • Data Analysis:

    • The effects of the agonists are expressed as a percentage of the maximal response to a standard agonist like isoproterenol.

    • The potency of the agonists is often expressed as the pD2 value (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response).

Signaling Pathways

The cardiac effects of both this compound and isoproterenol are primarily mediated through their interaction with adrenergic receptors on cardiomyocytes.

cluster_this compound This compound cluster_isoproterenol Isoproterenol cluster_downstream Downstream Signaling This compound This compound S_alpha1 α1-Adrenoceptor This compound->S_alpha1 S_beta β-Adrenoceptor This compound->S_beta Gq Gq Protein S_alpha1->Gq Gs Gs Protein S_beta->Gs Isoproterenol Isoproterenol I_beta β-Adrenoceptor Isoproterenol->I_beta I_beta->Gs PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKA Protein Kinase A cAMP->PKA Chronotropy ↑ Chronotropy cAMP->Chronotropy Inotropy ↑ Inotropy Ca_release->Inotropy Ca_channels Phosphorylation of Ca²⁺ channels PKA->Ca_channels Ca_channels->Inotropy

Caption: Signaling pathways of this compound and Isoproterenol.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the inotropic and chronotropic effects of this compound and isoproterenol in an isolated heart preparation.

A Animal Euthanasia & Heart Excision B Isolated Atrial Preparation A->B C Mounting in Organ Bath B->C D Equilibration Period C->D E Cumulative Dosing D->E H This compound Group E->H I Isoproterenol Group E->I F Data Recording (Force & Rate) G Data Analysis F->G J Concentration-Response Curves G->J H->F I->F K Comparison of Potency & Efficacy J->K

References

Independent Verification of Soterenol's Receptor Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Soterenol's receptor binding characteristics against other prominent beta-adrenergic agonists. The information presented is intended to support independent verification and further research into its pharmacological profile. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided for key assays.

Comparative Analysis of Receptor Binding Affinity

This compound is a beta-adrenergic receptor agonist, and its binding affinity is a critical determinant of its pharmacological activity. To provide context, its characteristics are compared with other well-established beta-agonists. The following table summarizes the available quantitative data on the binding affinity and efficacy of this compound and its comparators at the beta-2 adrenergic receptor, the primary target for bronchodilators.

CompoundBinding Affinity (pKi/pKA)Affinity (Ki/KA)Efficacy (% of maximal response)Receptor Subtype Selectivity
This compound ~2-6 times less active than Isoprenaline-59 ± 3% (compared to Formoterol)High for β2
Salbutamol (Albuterol) 5.83 ± 0.06 (pKi), 5.9 (pKA)--Less selective than Formoterol and Salmeterol
Isoprenaline -2-3 x 10⁻⁶ M (KA on WKY papillary muscle)Full agonist (>90% relaxation)Non-selective
Formoterol 8.2 ± 0.09 (pKi)2.6 nM (Ki)86 ± 5%Highly selective for β2
Salmeterol 8.3 ± 0.04 (pKi), 7.4 (pKA)1.5 nM (Ki)62 ± 3%Highly selective for β2

Experimental Protocols

The determination of receptor binding affinity is a fundamental aspect of pharmacological research. The data presented in this guide is typically derived from radioligand binding assays.

Radioligand Binding Assay: A Detailed Methodology

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor. The following protocol outlines a typical competitive binding assay used to determine the binding affinity of an unlabeled compound (like this compound) for the beta-2 adrenergic receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the beta-2 adrenergic receptor are homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a suitable assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard protein assay.

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol) with known high affinity for the beta-2 adrenergic receptor is used.

  • The membrane preparation is incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.

3. Separation of Bound and Free Radioligand:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Binding:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in parallel incubations containing a high concentration of a non-labeled antagonist to saturate all specific binding sites.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

5. Data Analysis:

  • The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • The IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • The Ki value (the inhibition constant), which represents the affinity of the unlabeled compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow of a radioligand binding assay and the beta-2 adrenergic receptor signaling pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_separation Separation cluster_quantification Quantification & Analysis Tissue Tissue/Cells Expressing β2-Adrenergic Receptor Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePrep Isolated Membranes Centrifugation->MembranePrep Incubation Incubation with Radioligand and this compound (competitor) MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Workflow for a competitive radioligand binding assay.

Beta2_Adrenergic_Signaling_Pathway This compound This compound (Agonist) Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Leads to

Safety Operating Guide

Navigating the Disposal of Soterenol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Soterenol, an adrenergic beta-2 agonist used in research, is critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment.[1] As an investigational compound, this compound waste must be managed as potentially hazardous pharmaceutical waste.[2] This guide provides a step-by-step procedure for its safe and compliant disposal.

I. Waste Characterization and Regulatory Framework

Due to its biological activity, all materials contaminated with this compound, including pure compound, solutions, and used labware, should be treated as hazardous chemical waste. The primary regulation governing the disposal of such research chemicals in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1] Your institution's Environmental Health and Safety (EHS) department will provide specific guidance based on federal, state, and local regulations.[3]

II. Step-by-Step Disposal Protocol

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, it is imperative to wear appropriate PPE. This includes, but is not limited to:

  • A laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

Step 2: Waste Segregation

Proper segregation is crucial to prevent accidental chemical reactions and ensure correct disposal.[4]

  • Solid Waste: Collect unused or expired this compound powder, as well as contaminated items like weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.[4]

  • Liquid Waste: All solutions containing this compound must be collected in a separate, compatible container for liquid hazardous waste. Do not mix different solvent waste streams unless approved by your institution's EHS department.

  • Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Step 3: Container Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A clear description of the contents (e.g., "Solid this compound Waste," "Aqueous Solution with this compound")

  • The date when waste was first added to the container.

Step 4: Secure Storage

Store waste containers in a designated, secure area within the laboratory. Ensure that incompatible waste types are stored separately to prevent dangerous reactions. Containers should be kept closed except when adding waste.

Step 5: Contacting Environmental Health and Safety (EHS)

Once a waste container is full or ready for disposal, you must contact your institution's EHS department.[3] They will provide instructions for the final pickup and disposal process. EHS professionals are trained to handle and transport hazardous waste in compliance with all regulations.[2]

Step 6: Incineration as the Final Disposal Method

The most common and recommended method for the final disposal of pharmaceutical waste is incineration by a licensed hazardous waste management facility.[2] This process ensures the complete destruction of the active chemical compounds.

Step 7: Record Keeping

Maintain accurate records of all hazardous waste generated and disposed of. This documentation is crucial for regulatory compliance and institutional safety audits.

III. Quantitative Data and Hazard Profile

ParameterGuidelineCitation
RCRA Classification Any used or unused investigational medication should be evaluated for hazardous waste characteristics under RCRA guidelines.[1][2]
Sewer Disposal Prohibited. Flushing of pharmaceuticals down the drain can lead to environmental contamination as wastewater treatment plants may not effectively remove such compounds.[5]
Solid Waste Generation All materials that have come into contact with this compound should be considered contaminated and disposed of as hazardous solid waste.
Liquid Waste Generation All solutions containing this compound must be collected as hazardous liquid waste.
PPE Requirements Standard laboratory PPE, including a lab coat, gloves, and eye protection, is required when handling this compound and its waste.
Incompatible Materials Based on similar compounds, avoid strong oxidizing agents. Always consult the Safety Data Sheet (SDS) for specific incompatibility information. If an SDS for this compound is unavailable, consult with your EHS department.[6]

IV. Experimental Protocols Cited

This guidance is based on established best practices for the disposal of laboratory chemical and pharmaceutical waste. Specific experimental protocols for the disposal of this compound are not publicly available. Therefore, adherence to the procedural steps outlined above, in close consultation with your institution's EHS department, is essential.

V. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

SoterenolDisposalWorkflow This compound Disposal Decision Workflow cluster_prep Preparation and Generation cluster_segregation Waste Segregation cluster_containment Containment and Labeling cluster_disposal_process Disposal Process start This compound Waste Generated ppe Wear Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe segregate Segregate Waste by Type ppe->segregate solid Solid Waste (Contaminated Labware, Powder) segregate->solid liquid Liquid Waste (Solutions with this compound) segregate->liquid sharps Sharps Waste (Contaminated Needles, etc.) segregate->sharps containerize Place in Designated Hazardous Waste Container solid->containerize liquid->containerize sharps->containerize label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Date) containerize->label_container store Store Securely in Lab label_container->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs incineration Professional Disposal (Typically Incineration) contact_ehs->incineration

Caption: this compound Disposal Workflow Diagram.

References

Essential Safety and Logistical Information for Handling Soterenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Soterenol in a laboratory setting. The following procedural guidance is based on available data for this compound and related compounds and should be supplemented with a comprehensive, substance-specific Safety Data Sheet (SDS) when available.

Hazard Identification and Personal Protective Equipment

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound, based on potential hazards.

Potential Hazard Required Personal Protective Equipment
Skin Contact Chemical-resistant gloves (e.g., nitrile), laboratory coat. For tasks with a higher risk of splashes, impervious clothing should be considered.
Eye Contact Tightly fitting safety goggles or a face shield are mandatory to prevent contact with the eyes.
Inhalation For procedures that may generate dust or aerosols, a NIOSH-approved respirator is recommended. All handling of powdered this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Ingestion Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling the compound.

Operational Plan: Step-by-Step Handling Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Log the compound into the chemical inventory system.

  • Store this compound in a tightly sealed container in a cool, dry, and dark place.[1]

  • Short-term storage (days to weeks) is recommended at 0 - 4°C.[1]

  • Long-term storage (months to years) should be at -20°C.[1]

Weighing and Solution Preparation:

  • All weighing of powdered this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Use appropriate, clean tools (e.g., spatulas, weighing paper) to handle the powder.

  • When preparing solutions, slowly add the solvent to the solid to avoid splashing. This compound is soluble in DMSO.[1]

  • Ensure the container is securely capped before mixing.

Experimental Use:

  • Always wear the recommended personal protective equipment during experimental procedures involving this compound.

  • Handle all solutions containing this compound within a well-ventilated area or a chemical fume hood.

  • Avoid the generation of aerosols.

Workflow for Safe Handling of this compound A Receiving and Inspection B Inventory and Storage (Cool, Dry, Dark) A->B Intact Container C Weighing and Preparation (Fume Hood) B->C Prepare for Experiment D Experimental Use (Appropriate PPE) C->D Solution Prepared E Decontamination and Waste Disposal D->E Experiment Complete Emergency Response Flowchart for this compound Incidents Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Exposure Exposure Occurs SkinEye Skin or Eye Contact? Exposure->SkinEye Alert Alert Supervisor Evacuate->Alert Assess Assess Situation Alert->Assess SmallSpill Small, Controllable Spill? Assess->SmallSpill Cleanup Contain and Clean Up (Trained Personnel Only) SmallSpill->Cleanup Yes LargeSpill Call Emergency Response SmallSpill->LargeSpill No HazardousWaste Dispose as Hazardous Waste Cleanup->HazardousWaste Flush Flush with Water (15+ minutes) SkinEye->Flush Yes Inhalation Inhalation? SkinEye->Inhalation No MedicalAttention Seek Immediate Medical Attention Flush->MedicalAttention FreshAir Move to Fresh Air Inhalation->FreshAir Yes Ingestion Ingestion? Inhalation->Ingestion No FreshAir->MedicalAttention RinseMouth Rinse Mouth Ingestion->RinseMouth Yes RinseMouth->MedicalAttention This compound Waste Disposal Decision Tree Waste Generate this compound Waste (e.g., contaminated PPE, unused solution) Container Place in a dedicated, labeled Hazardous Waste Container Waste->Container Seal Securely seal the container Container->Seal Storage Store in a designated Hazardous Waste Accumulation Area Seal->Storage Disposal Arrange for pickup by EHS or a licensed contractor Storage->Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Soterenol
Reactant of Route 2
Reactant of Route 2
Soterenol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。